Napyradiomycin C1
Description
from culture broth Chainia rubra MG802-AF1; structure given in first source
Structure
2D Structure
Properties
CAS No. |
103106-20-3 |
|---|---|
Molecular Formula |
C25H28Cl2O5 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(1S,3E,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione |
InChI |
InChI=1S/C25H28Cl2O5/c1-13-6-5-7-14(2)10-15-17(28)11-16-19(20(15)29)22(31)24(27)12-18(26)23(3,4)32-25(24,9-8-13)21(16)30/h7-8,11,18,28-29H,5-6,9-10,12H2,1-4H3/b13-8+,14-7-/t18-,24+,25+/m1/s1 |
InChI Key |
JBVAFOMCWIFYSA-JSXGRXQISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Napyradiomycin C1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napyradiomycin C1 is a member of the napyradiomycin family of antibiotics, a group of meroterpenoids produced by actinomycetes. These compounds are noted for their complex chemical structures and significant biological activities, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related napyradiomycin analogs to provide a comparative context. Detailed experimental protocols for the determination of key physicochemical parameters are outlined, and a hypothetical signaling pathway for its cytotoxic activity is presented.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is scarce in publicly available literature, its basic properties can be derived from databases and comparison with related compounds.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₂₅H₂₈Cl₂O₅ | PubChem |
| Molecular Weight | 483.4 g/mol | PubChem |
| Monoisotopic Mass | 482.13138 Da | PubChem |
| Appearance | Yellowish solid (predicted) | Inferred from related napyradiomycins |
| Melting Point | Not available | - |
| Solubility | Predicted to be soluble in dichloromethane, DMSO, ethanol, and methanol. | Inferred from Napyradiomycin A1[1] |
| XlogP (predicted) | 4.5 | PubChem |
Spectroscopic Data
Table 2: Comparative Spectroscopic Data of Napyradiomycin Analogs
| Spectroscopic Technique | Napyradiomycin Analog | Key Observations | Reference |
| UV-Vis Spectroscopy | Napyradiomycin A4 | λmax at 251, 270, and 363 nm in MeOH | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | λmax at 257, 312, and 362 nm, indicating an aromatic nature | [4][5] | |
| Infrared (IR) Spectroscopy | Napyradiomycin A4 | Bands at 3360 cm⁻¹ (hydroxyl groups) and 1697 cm⁻¹ (conjugated carbonyl groups) | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | Broad absorption around 3294 cm⁻¹ (multiple hydroxyl groups) and at 1701 cm⁻¹ (conjugated carbonyl) | [4][5] | |
| Mass Spectrometry (MS) | Napyradiomycin A4 | HRESIMS m/z 443.2067 [M+H]⁺ | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | HRESIMS m/z 467.1595 [M+Na]⁺ | [4][5] | |
| ¹H NMR (in CDCl₃) | Napyradiomycin A4 | Signals for an exchangeable proton (δH 11.85), aromatic protons (δH 7.17, 6.72), and multiple methyl protons. | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | Exchangeable OH signal (δH 12.57), aromatic protons (δH 7.19, 6.92, 6.71), olefinic protons (δH 5.02, 4.98), and five quaternary aliphatic methyl groups. | [4] | |
| ¹³C NMR (in CDCl₃) | Napyradiomycin A4 | Resonances for three carbonyl carbons (δC 215.0, 195.5, 194.0), and various aromatic and aliphatic carbons. | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | Two carbonyl signals (δC 195.4, 188.6), two phenolic hydroxyl groups (δC 165.5, 164.0), and other characteristic signals. | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the consistent characterization of natural products. The following sections outline generalized yet detailed methodologies for determining the key physicochemical properties of this compound.
Isolation and Purification
Napyradiomycins are typically isolated from the culture broth of Streptomyces species.[6]
Caption: General workflow for the isolation and purification of this compound.
-
Fermentation: A suitable Streptomyces strain is cultured in a large volume of appropriate liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the napyradiomycins into the organic phase.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps, typically starting with silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to isolate the individual napyradiomycin congeners.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Caption: Standard procedure for melting point determination.
-
Sample Preparation: A small amount of purified this compound is thoroughly dried to remove any residual solvent. The dried sample is then finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range over which the substance melts is recorded.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for formulation development and for designing biological assays.
Caption: Protocol for determining the solubility of this compound.
-
Preparation: A known mass of this compound is placed in a vial.
-
Solvent Addition: A measured volume of the test solvent (e.g., water, ethanol, DMSO, dichloromethane) is added.
-
Equilibration: The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature until equilibrium is reached.
-
Analysis: The suspension is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1D NMR: ¹H and ¹³C spectra provide information about the chemical environment of the hydrogen and carbon atoms.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms in the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry.
-
-
Data Analysis: The spectral data are analyzed to assign all proton and carbon signals and to piece together the complete structure of the molecule.
Biological Activity and Signaling Pathway
Napyradiomycins are known to exhibit a range of biological activities, most notably antibacterial effects against Gram-positive bacteria and cytotoxicity towards various cancer cell lines.[6] Several studies have indicated that napyradiomycins can induce apoptosis in cancer cells.[1]
The dihydronaphthoquinone core of napyradiomycins is a type of quinone, a class of compounds known to induce apoptosis through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of intrinsic apoptotic pathways.[7][8]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the known activities of quinone-containing natural products, a plausible signaling pathway for this compound-induced apoptosis can be proposed. This pathway involves the induction of cellular stress, leading to the activation of the mitochondrial apoptotic cascade.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel antibiotics napyradiomycins. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis by Redox-Cycling Quinones [ouci.dntb.gov.ua]
- 8. academic.oup.com [academic.oup.com]
Preliminary Mechanistic Insights into Napyradiomycin C1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoids produced by actinomycetes, first isolated in 1986 from Chainia rubra.[1] This family of natural products has garnered significant interest due to their complex chemical structures and broad spectrum of biological activities, including potent antibacterial and cytotoxic effects.[2] Napyradiomycin C1, a member of this class, is distinguished by a unique 14-membered ring formed by a carbon-carbon bond.[3] This technical guide provides a comprehensive summary of the preliminary studies on the mechanism of action of this compound and its close analogs, focusing on its antibacterial and cytotoxic properties. The information is collated from various studies to offer a detailed perspective for researchers in drug discovery and development.
Antibacterial Activity
Napyradiomycins, including analogs of C1, have demonstrated significant activity against Gram-positive bacteria, notably methicillin-resistant Staphylococcus aureus (MRSA).[1][4] The primary mechanism appears to be rapid bactericidal action rather than bacteriostatic effects.
Quantitative Data on Antibacterial Potency
The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. While specific MIC values for this compound are not extensively reported in the provided literature, data for the broader class of napyradiomycins against various bacterial strains are available and summarized below. These values provide a benchmark for the potential potency of C1.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycins | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 - 16 | [5] |
| Napyradiomycins | Staphylococcus aureus ATCC 29213 | 0.5 - 32 | [6][7] |
| Napyradiomycins | Bacillus subtilis SCSIO BS01 | 0.5 - 32 | [6][7] |
| Napyradiomycins | Bacillus thuringiensis SCSIO BT01 | 0.25 - 32 | [6][7] |
| Napyradiomycins | Escherichia coli ATCC 25922 | > 128 | [6][7] |
Note: The wide range of MIC values reflects the structural diversity within the napyradiomycin family.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
A standard broth microdilution method is employed to determine the MIC values.[7]
-
Bacterial Culture: The target bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase.
-
Compound Preparation: The test compound (napyradiomycin) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Bactericidal Kinetics (Time-Kill) Assay:
This assay provides insights into the bactericidal or bacteriostatic nature of an antibiotic.[1][4]
-
Bacterial Suspension: A standardized suspension of the test organism (e.g., MRSA) is prepared in a suitable broth.
-
Compound Addition: The napyradiomycin derivative is added to the bacterial suspension at a concentration corresponding to a multiple of its MIC.
-
Sampling: Aliquots are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Plating and Incubation: The samples are serially diluted, plated on agar plates, and incubated to allow for colony formation.
-
Colony Counting: The number of viable bacteria (colony-forming units per mL) is determined at each time point. A significant reduction in viable cell count indicates bactericidal activity.
Cytotoxic and Anti-Cancer Activity
Several napyradiomycin derivatives have exhibited potent cytotoxicity against various cancer cell lines.[2][5] Preliminary studies suggest that this cytotoxicity is, at least in part, mediated by the induction of apoptosis.[8][9]
Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic potential of these compounds.
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
| Napyradiomycin Analogs | HCT-116 (Colon Carcinoma) | 1.41 - >100 | [5][8] |
| Napyradiomycin B4 | HCT-116 | 2.8 - 32.6 | [8] |
| A80915A | HCT-116 | 1.0 - 9.5 | [8] |
| A80915C | HCT-116 | 7.4 - 28.8 | [8] |
| Napyradiomycins 2, 4, 6, 7 | SF-268, MCF-7, NCI-H460, HepG-2 | < 20 | [6][10] |
Mechanism of Cytotoxicity: Induction of Apoptosis
Studies on napyradiomycin derivatives have shown that they can induce apoptosis in cancer cells.[8][9] This suggests a more specific mechanism of action than non-specific cytotoxicity.
Experimental Protocols
Cell Viability Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the napyradiomycin compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection by Fluorescence-Activated Cell Sorting (FACS):
FACS analysis can be used to quantify the percentage of apoptotic cells in a population.[8][9]
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed, and stained with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., propidium iodide and Yo-pro).
-
FACS Analysis: The stained cells are analyzed by flow cytometry. The instrument measures the fluorescence intensity of individual cells, allowing for their categorization into different populations based on their viability state.
Other Reported Biological Activities
Beyond antibacterial and cytotoxic effects, the napyradiomycin class has been associated with other mechanisms of action, suggesting multiple potential cellular targets. These include:
-
Inhibition of Gastric (H+/K+)-ATPase: Some napyradiomycins have been shown to inhibit this proton pump.[7][8]
-
Estrogen Receptor Antagonism: Certain derivatives act as non-steroidal estrogen receptor antagonists.[7][8]
-
Antiangiogenic Potential: Napyradiomycin A1 has been shown to inhibit human umbilical vein endothelial cell (HUVEC) tube formation, suggesting antiangiogenic properties.[12]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Flow of Apoptosis Induction
Caption: Hypothesized pathway of apoptosis induction by napyradiomycins.
Conclusion and Future Directions
The preliminary studies on this compound and its analogs reveal a promising class of bioactive compounds with potent antibacterial and cytotoxic activities. The bactericidal action against Gram-positive pathogens and the induction of apoptosis in cancer cells are key mechanistic features identified to date. However, the precise molecular targets of this compound remain to be fully elucidated.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular binding partners of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound derivatives to understand the key structural motifs responsible for its biological activities.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of bacterial infections and cancer.
A deeper understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Bactericidal Kinetics of Marine-Derived Napyradiomycins against Contemporary Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Antiangiogenic Potential and Cellular Mechanisms of Napyradiomycin A1 Isolated from the Marine-Derived Streptomyces sp. YP127. | Semantic Scholar [semanticscholar.org]
The Cytotoxic Effects of Napyradiomycin C-Type Meroterpenoids on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: November 10, 2025
Introduction
Napyradiomycins are a class of meroterpenoids, natural products derived from a combination of polyketide and terpenoid biosynthetic pathways, primarily isolated from actinomycete bacteria, particularly of the genus Streptomyces.[1] First discovered in 1986, this family of compounds has demonstrated a range of biological activities, including antibacterial and antifungal properties.[2] More recently, their potential as anticancer agents has garnered significant interest, with studies revealing their cytotoxic effects against various human cancer cell lines.[1][3][4]
This technical guide focuses on the cytotoxic properties of Napyradiomycin C-type compounds and other relevant analogues against cancer cells. While specific data for a compound explicitly named "Napyradiomycin C1" is limited in the context of cytotoxicity, this document synthesizes the available research on closely related C-type napyradiomycins and other derivatives to provide a comprehensive overview for the research community. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, which is a key target for cancer therapeutic development.[2][5]
Quantitative Cytotoxicity Data
The cytotoxic activity of various napyradiomycin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell viability by 50%, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| Napyradiomycin A (C-type) | HCT-116 | Colon Carcinoma | - | 4.19 | [4][6] |
| Napyradiomycin B4 | HCT-116 | Colon Carcinoma | - | 1.41 | [4][6] |
| Napyradiomycin (Compound 2) | SF-268 | Glioblastoma | < 20 | - | [3] |
| MCF-7 | Breast Adenocarcinoma | < 20 | - | [3] | |
| NCI-H460 | Lung Carcinoma | < 20 | - | [3] | |
| HepG-2 | Hepatocellular Carcinoma | < 20 | - | [3] | |
| Napyradiomycin A1 (Compound 4) | SF-268 | Glioblastoma | < 20 | - | [3] |
| MCF-7 | Breast Adenocarcinoma | < 20 | - | [3] | |
| NCI-H460 | Lung Carcinoma | < 20 | - | [3] | |
| HepG-2 | Hepatocellular Carcinoma | < 20 | - | [3] | |
| Napyradiomycin B1 (Compound 6) | SF-268 | Glioblastoma | < 20 | - | [3] |
| MCF-7 | Breast Adenocarcinoma | < 20 | - | [3] | |
| NCI-H460 | Lung Carcinoma | < 20 | - | [3] | |
| HepG-2 | Hepatocellular Carcinoma | < 20 | - | [3] | |
| Napyradiomycin B3 (Compound 7) | SF-268 | Glioblastoma | < 20 | - | [3] |
| MCF-7 | Breast Adenocarcinoma | < 20 | - | [3] | |
| NCI-H460 | Lung Carcinoma | < 20 | - | [3] | |
| HepG-2 | Hepatocellular Carcinoma | < 20 | - | [3] |
Note: Many studies report cytotoxicity below a certain threshold (e.g., < 20 µM) without providing a precise value. The nomenclature can vary between publications, with some researchers designating new compounds with numbers rather than the traditional lettering system.[3][4]
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the cytotoxicity of napyradiomycins is the induction of apoptosis.[2][6] This has been demonstrated in studies using the HCT-116 colon adenocarcinoma cell line. Treatment with various napyradiomycin congeners leads to a dose-dependent increase in the apoptotic cell population.[2] The ability to trigger a regulated cell death pathway like apoptosis makes this class of compounds a promising candidate for further anticancer drug development, as it suggests a specific biochemical target rather than non-specific cellular damage.[2][5]
While the precise molecular targets and signaling cascades are not yet fully elucidated for the napyradiomycin class, a generalized pathway for apoptosis induction is presented below. This pathway represents a common mechanism for natural product-induced cell death in cancer cells and serves as a hypothetical model for napyradiomycin action pending further research.
Caption: Putative signaling pathway for Napyradiomycin-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key assays used to evaluate the cytotoxic effects of compounds like napyradiomycins.
Cell Viability / Cytotoxicity Assay (MTT-Based)
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[7]
a. Cell Seeding:
-
Harvest cancer cells from culture flasks during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell density.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
b. Compound Treatment:
-
Prepare a stock solution of the Napyradiomycin compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
c. MTT Assay and Measurement:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting cell viability against compound concentration.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will take up propidium iodide (PI), a DNA-binding dye.
a. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the Napyradiomycin compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
b. Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample.
c. Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Experimental and Analytical Workflow
The process of evaluating a novel compound for its cytotoxic effects follows a structured workflow from initial screening to mechanistic investigation.
Caption: General workflow for cytotoxic compound evaluation.
Conclusion and Future Directions
The available evidence strongly suggests that napyradiomycins, including the C-type structural class, are potent cytotoxic agents against a variety of human cancer cell lines.[3][4] The induction of apoptosis appears to be a key mechanism of their anticancer activity.[2] However, significant research is still required to fully understand their therapeutic potential.
Future research should focus on:
-
Isolation and screening of more napyradiomycin analogues to build a comprehensive structure-activity relationship (SAR) profile.
-
Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to trigger apoptosis.
-
In vivo studies using animal models to assess the efficacy, pharmacokinetics, and safety of lead napyradiomycin compounds.
This class of marine-derived natural products represents a promising scaffold for the development of novel chemotherapeutic agents. The data and protocols presented in this guide aim to facilitate further investigation into their anticancer properties.
References
- 1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Vitro Anti-Angiogenic Potential of Napyradiomycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, progression, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Napyradiomycins, a family of meroterpenoids produced by actinomycetes, have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[1][2] This technical guide provides an in-depth overview of the in vitro anti-angiogenic potential of the napyradiomycin family, with a primary focus on Napyradiomycin A1, a well-studied analogue. While direct data on Napyradiomycin C1 is limited in the current scientific literature, the information presented here for closely related compounds offers valuable insights into the potential anti-angiogenic profile of the broader napyradiomycin class.
Quantitative Data Summary
The anti-angiogenic activity of napyradiomycins has been quantified through various in vitro assays. The following tables summarize the key findings for Napyradiomycin A1 and other relevant derivatives.
Table 1: Anti-Angiogenic and Cytotoxic Activities of Napyradiomycin A1
| Assay | Cell Line | Endpoint | Result |
| HUVEC Tube Formation | HUVEC | Inhibition of tube formation | Concentration-dependent |
| Endothelial Cell Proliferation | HUVEC | Inhibition of proliferation | Selective inhibition |
| Dermal Fibroblast Proliferation | Human Dermal Fibroblasts | Inhibition of proliferation | No significant effect |
| Vascular Endothelial Cell Migration | HUVEC | Suppression of migration | - |
| Vascular Endothelial Cell Invasion | HUVEC | Suppression of invasion | - |
Data extracted from a study on Napyradiomycin A1 isolated from a marine-derived Streptomyces sp.[3]
Table 2: Cytotoxic Activities of Various Napyradiomycin Derivatives
| Compound | Cell Line | IC50 (µM) |
| Napyradiomycin B4 | HCT-116 | 2.8 – 32.6 |
| A80915A | HCT-116 | 1.0 – 9.5 |
| A80915C | HCT-116 | 7.4 – 28.8 |
| Napyradiomycin CNQ525.510B (1) | HCT-116 | Apoptosis induction at 4 µM |
| Napyradiomycin A80915A | HCT-116 | Apoptosis induction at 4 µM |
| Napyradiomycin A8015C | HCT-116 | Apoptosis induction at >8 µM |
| Napyradiomycins 2, 4, 6, 7 | SF-268, MCF-7, NCI-H460, HepG-2 | < 20 |
Data compiled from studies on various napyradiomycin derivatives.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the anti-angiogenic potential of napyradiomycins.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.[5]
Methodology:
-
Preparation of Extracellular Matrix: Thaw a basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate.[6] Incubate at 37°C for 30-60 minutes to allow for gel formation.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in the appropriate medium containing the test compound (e.g., Napyradiomycin A1) at various concentrations.
-
Incubation: Seed the HUVECs onto the solidified matrix.[6] Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[6]
-
Analysis: Visualize and photograph the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as tube length and the number of branch points.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells, a fundamental process in the expansion of the vascular network.[5][7]
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Quantification: Assess cell viability and proliferation using a colorimetric assay such as the MTT assay.[8] This involves adding MTT solution to the wells, incubating, and then solubilizing the formazan crystals with a solvent like DMSO.[8] The absorbance is then measured using a plate reader.
Cell Migration Assay
Cell migration is a key process in angiogenesis, allowing endothelial cells to move into areas of new vessel formation.[5] The wound healing assay is a common method to assess this.
Methodology:
-
Monolayer Formation: Grow HUVECs to confluence in a multi-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound at different concentrations.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours).
-
Analysis: Measure the closure of the wound over time to determine the rate of cell migration.
Another method is the Boyden chamber assay, which assesses cell migration through a porous membrane towards a chemoattractant.[9]
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound in angiogenesis are not yet elucidated, the observed in vitro effects of Napyradiomycin A1 suggest interference with key signaling pathways that regulate endothelial cell behavior.
Napyradiomycin A1 has been shown to suppress vascular endothelial cadherin (VE-cadherin) expression.[3] VE-cadherin is a critical component of adherens junctions between endothelial cells, and its downregulation can lead to increased endothelial permeability and may disrupt the integrity of newly forming vessels. This suggests a potential mechanism of action involving the modulation of cell-cell adhesion.
Furthermore, the cytotoxic and apoptosis-inducing effects observed with various napyradiomycin derivatives in cancer cells point towards a broader mechanism that could also impact endothelial cell survival.[4] Many signaling pathways are common to both cancer cell proliferation and angiogenesis, such as the VEGF, PI3K/Akt, and MAPK/ERK pathways.[10][11] It is plausible that napyradiomycins could inhibit one or more of these critical pro-angiogenic signaling cascades.
Visualizations
Experimental Workflow: In Vitro Anti-Angiogenesis Assays
Caption: Workflow for assessing the in vitro anti-angiogenic effects of napyradiomycins.
Hypothesized Signaling Pathway for Anti-Angiogenic Action
Caption: Hypothesized mechanism of napyradiomycin's anti-angiogenic effects.
Conclusion
The available in vitro data, primarily from studies on Napyradiomycin A1 and other derivatives, strongly suggest that the napyradiomycin class of compounds possesses significant anti-angiogenic potential. These molecules inhibit key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation. The observed effects on VE-cadherin expression and the induction of apoptosis in various cell types point towards a multi-faceted mechanism of action that warrants further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound and other analogues to fully realize their therapeutic potential in the context of anti-angiogenic cancer therapy.
References
- 1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Antiangiogenic Potential and Cellular Mechanisms of Napyradiomycin A1 Isolated from the Marine-Derived Streptomyces sp. YP127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primescholars.com [primescholars.com]
Initial Screening of Napyradiomycin C1 for Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of Napyradiomycin C1 for enzyme inhibition, with a focus on its potential activity against gastric H+/K+-ATPase and the estrogen receptor. This document outlines relevant quantitative data for the napyradiomycin class of compounds, detailed experimental protocols for enzyme inhibition assays, and a visual workflow for the screening process.
Introduction to this compound and its Therapeutic Potential
This compound is a member of the napyradiomycin family of meroterpenoids, which are natural products isolated from actinomycetes.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[2][3][4][5] Notably, several studies have indicated that napyradiomycins can act as inhibitors of gastric H+/K+-ATPase and as antagonists of the estrogen receptor, suggesting their potential therapeutic application in managing acid-related gastrointestinal disorders and hormone-dependent cancers.[1][2][4][5] This guide focuses on the foundational screening methodologies to evaluate the enzyme inhibitory potential of this compound against these two key targets.
Quantitative Data on Napyradiomycin Activity
While specific enzyme inhibition data for this compound is not extensively available in public literature, the broader class of napyradiomycins has been evaluated for various biological activities. The following tables summarize the available quantitative data for related napyradiomycin compounds to provide a contextual framework for the screening of this compound.
Table 1: Cytotoxicity of Napyradiomycin Analogs against Human Colon Carcinoma (HCT-116) Cell Line [1]
| Compound | IC50 (µM) |
| Napyradiomycin CNQ525.510B | 17 |
| This compound | Data Not Available |
Table 2: Estrogen Receptor Antagonist Activity of Napyradiomycin A1 [6]
| Compound | Target | Assay System | IC50 (µM) |
| Napyradiomycin A1 | Estrogen Receptor | Rat Uterine Homogenates | 4.2 |
| This compound | Estrogen Receptor | Data Not Available | Data Not Available |
Experimental Protocols
The following sections detail the methodologies for conducting initial enzyme inhibition screening of this compound against gastric H+/K+-ATPase and the estrogen receptor. These protocols are based on established methods described in the scientific literature.
Gastric H+/K+-ATPase Inhibition Assay
This assay is designed to determine the inhibitory effect of this compound on the activity of H+/K+-ATPase, the proton pump responsible for gastric acid secretion.
3.1.1. Materials and Reagents
-
Gastric microsomal vesicles (source of H+/K+-ATPase)
-
This compound
-
ATP (Adenosine triphosphate)
-
Tris-HCl buffer
-
MgCl₂ (Magnesium chloride)
-
KCl (Potassium chloride)
-
Ammonium molybdate
-
Perchloric acid
-
Fiske-Subbarow reagent
-
Omeprazole (positive control)
-
DMSO (Dimethyl sulfoxide, as solvent for this compound)
-
Microplate reader
3.1.2. Protocol
-
Preparation of Reagents: Prepare all buffers and solutions to the desired concentrations. Dissolve this compound and omeprazole in DMSO to create stock solutions.
-
Enzyme Preparation: Isolate gastric microsomal vesicles from a suitable source (e.g., porcine or rabbit gastric mucosa) using differential centrifugation. The final pellet containing the vesicles is resuspended in a suitable buffer.
-
Assay Reaction:
-
In a 96-well plate, add the Tris-HCl buffer (pH 7.4), MgCl₂, and KCl.
-
Add varying concentrations of this compound (typically in a range of 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (omeprazole).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination and Phosphate Detection:
-
Stop the reaction by adding an ice-cold solution of ammonium molybdate in perchloric acid.
-
Determine the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using the Fiske-Subbarow method. The absorbance is measured at a specific wavelength (e.g., 660 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of H+/K+-ATPase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Estrogen Receptor Binding Assay
This competitive binding assay evaluates the ability of this compound to displace a radiolabeled estrogen ligand from the estrogen receptor (ER).
3.2.1. Materials and Reagents
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
This compound
-
Unlabeled 17β-estradiol (for non-specific binding and standard curve)
-
Tris-EDTA buffer
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
-
Tamoxifen or a known ER antagonist (positive control)
3.2.2. Protocol
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats. Homogenize the uterine tissue in a cold buffer and centrifuge at high speed to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Reaction:
-
In microcentrifuge tubes, add a fixed concentration of [³H]-estradiol.
-
Add increasing concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).
-
Include tubes for total binding (only [³H]-estradiol and cytosol) and non-specific binding (with a large excess of unlabeled 17β-estradiol).
-
Add the prepared rat uterine cytosol to each tube.
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a cold suspension of dextran-coated charcoal to each tube to adsorb the unbound [³H]-estradiol.
-
Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.
-
Centrifuge the tubes at low speed to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound [³H]-estradiol) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand from the receptor.
-
Visualizing the Screening Workflow
The following diagrams illustrate the logical workflow for the initial screening of this compound for enzyme inhibition.
Caption: Workflow for this compound enzyme inhibition screening.
Conclusion
This technical guide provides a framework for the initial in vitro screening of this compound as an enzyme inhibitor, specifically targeting gastric H+/K+-ATPase and the estrogen receptor. The provided protocols, adapted from established methodologies, offer a starting point for researchers to quantitatively assess the inhibitory potential of this compound. While specific quantitative data for this compound remains to be fully elucidated, the information available for the broader napyradiomycin class suggests that this is a promising area of investigation. Further studies are warranted to determine the precise IC50 values and to explore the mechanism of action of this compound on these and other potential enzyme targets. Such research will be crucial in evaluating its potential as a lead compound for the development of new therapeutic agents.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound Napyradiomycin A1 - Chemdiv [chemdiv.com]
The Polyketide-Terpenoid Blueprint of Napyradiomycin C1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate biosynthetic origin of Napyradiomycin C1, a structurally unique member of the napyradiomycin family of antibiotics. These meroterpenoids, of a hybrid polyketide and terpenoid lineage, are produced by actinomycete bacteria and exhibit significant biological activities. Understanding the precise enzymatic machinery and molecular logic behind the construction of this compound is paramount for harnessing its therapeutic potential through synthetic biology and chemoenzymatic approaches.
The Hybrid Biosynthetic Pathway: A Symphony of Polyketides and Terpenes
The structural core of the napyradiomycins, a semi-naphthoquinone chromophore, originates from the polyketide pathway.[1] Concurrently, the intricate side chains, which undergo a series of remarkable enzymatic transformations, are derived from the terpenoid pathway via mevalonate.[1] The defining feature of this compound is its unique 14-membered macrocyclic ring, formed through the cyclization of a geranyl group attached at the C-3 position of the naphthoquinone core.[2][3]
The biosynthesis is orchestrated by a dedicated suite of enzymes encoded within the napyradiomycin (nap) biosynthetic gene cluster. This cluster houses genes for a type III polyketide synthase (PKS), prenyltransferases, and a fascinating class of vanadium-dependent haloperoxidases (VHPOs) that play a crucial role in the halogenation and cyclization events.[2]
Core Scaffold Formation: The Polyketide Synthase Machinery
The journey begins with the synthesis of the 1,3,6,8-tetrahydroxynaphthalene (THN) core. This is accomplished by a type III polyketide synthase, THN synthase, which catalyzes the iterative condensation of acetate units. This foundational scaffold serves as the molecular canvas upon which the subsequent terpenoid modifications are painted.
Terpenoid Elaboration: Prenylation and Halogenation Cascades
The THN core is then decorated with two distinct isoprenoid units derived from the mevalonate pathway: a dimethylallyl pyrophosphate (DMAPP) and a geranyl pyrophosphate (GPP). This process is catalyzed by two dedicated aromatic prenyltransferases, NapT8 and NapT9.[2]
Following prenylation, a series of regio- and stereospecific halogenations and cyclizations are carried out by a cohort of vanadium-dependent haloperoxidases (NapH1, NapH3, and NapH4). These enzymes are responsible for the incorporation of chlorine atoms and the intricate ring formations that characterize the napyradiomycin family.[2] While the enzymatic steps leading to the linear and 6-membered ring structures of napyradiomycins A and B series have been elucidated in detail, the precise enzyme and mechanism responsible for the formation of the 14-membered ring in this compound remain an area of active investigation.[3] It is hypothesized that a specific, yet-to-be-characterized enzyme within the nap cluster catalyzes this remarkable macrocyclization.
Quantitative Insights into Napyradiomycin Biosynthesis
While specific quantitative data for this compound production is limited in the literature, studies on the chemoenzymatic synthesis of related napyradiomycins A1 and B1 provide valuable benchmarks for the efficiency of the biosynthetic machinery.
| Product | Starting Substrates | Enzymes Used | Yield | Reference |
| Napyradiomycin A1 | 1,3,6,8-tetrahydroxynaphthalene, DMAPP, GPP | NapT8, NapT9, NapH1, NapH3 | Not explicitly stated, but milligram quantities produced. | [2] |
| Napyradiomycin B1 | 1,3,6,8-tetrahydroxynaphthalene, DMAPP, GPP | NapT8, NapT9, NapH1, NapH3, NapH4 | 18% | [2] |
Table 1: Chemoenzymatic Synthesis of Napyradiomycins A1 and B1. This table summarizes the key components and reported yield for the in vitro reconstruction of the napyradiomycin biosynthetic pathway.
Key Experimental Protocols
The elucidation of the napyradiomycin biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. Below are generalized protocols for key experimental approaches.
Heterologous Expression of the Napyradiomycin Gene Cluster
This technique is fundamental to confirming the function of the nap gene cluster and for producing napyradiomycins in a more genetically tractable host.
Objective: To express the entire nap biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces albus, to produce napyradiomycins.
Methodology:
-
Gene Cluster Cloning: The complete nap gene cluster (approximately 43 kb) is cloned from the native producer strain (e.g., Streptomyces aculeolatus) into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Host Transformation: The resulting construct is introduced into the chosen heterologous host strain via protoplast transformation or conjugation.
-
Culture and Fermentation: The recombinant Streptomyces strain is cultivated in a suitable production medium.
-
Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of napyradiomycins.
In Vitro Enzyme Assays
Characterizing the function of individual enzymes in the pathway is crucial for a detailed understanding of the biosynthesis.
Objective: To determine the specific catalytic activity of the prenyltransferases (NapT8, NapT9) and vanadium-dependent haloperoxidases (NapH1, NapH3, NapH4).
Methodology:
-
Protein Expression and Purification: The genes encoding the enzymes of interest are cloned into an expression vector (e.g., pET vector) and overexpressed in E. coli. The recombinant proteins are then purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Reaction: The purified enzyme is incubated with its putative substrate(s) and necessary co-factors in a suitable buffer.
-
Prenyltransferases (NapT8, NapT9): The reaction mixture typically includes the aromatic substrate (e.g., THN), the isoprenoid pyrophosphate (DMAPP or GPP), and Mg²⁺.
-
Vanadium-dependent Haloperoxidases (NapH1, NapH3, NapH4): The reaction mixture contains the substrate, a source of halide (e.g., KCl), vanadate, and hydrogen peroxide.
-
-
Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure.
Visualizing the Biosynthetic Logic
Biosynthetic Pathway of Napyradiomycins
Figure 1: Generalized Biosynthetic Pathway to Napyradiomycins. This diagram illustrates the convergence of the polyketide and terpenoid pathways to construct the napyradiomycin core, with a hypothetical final step for the formation of this compound.
Experimental Workflow for Enzyme Characterization
Figure 2: A typical workflow for the in vitro characterization of biosynthetic enzymes.
Regulatory Landscape: Unraveling the Control of Production
The production of secondary metabolites like napyradiomycins in Streptomyces is tightly regulated by a complex network of signaling pathways. While specific regulators for the nap gene cluster have not been extensively characterized, the general principles of antibiotic production in Streptomyces likely apply. This includes global regulators that respond to nutritional cues, developmental signals, and quorum sensing-like molecules. Further research is needed to identify the specific transcription factors and signaling molecules that govern the expression of the napyradiomycin biosynthetic genes, which could be key to unlocking higher production titers.
Conclusion and Future Directions
The polyketide-terpenoid origin of this compound represents a fascinating example of nature's chemical ingenuity. While significant progress has been made in understanding the biosynthesis of the napyradiomycin family, the precise enzymatic mechanism for the formation of the unique 14-membered ring of this compound remains an intriguing puzzle. Future research efforts should focus on the characterization of the unassigned enzymes within the nap gene cluster to identify the elusive macrocyclase. A deeper understanding of the regulatory networks controlling napyradiomycin production will also be critical for developing strategies to overproduce these valuable compounds. The continued exploration of this intricate biosynthetic pathway holds immense promise for the discovery of novel biocatalysts and the generation of new, potent antibiotic derivatives.
References
The Crucial Role of Vanadium-Dependent Halogenases in the Biosynthesis of Napyradiomycin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napyradiomycins, a family of meroterpenoid antibiotics with potent antibacterial and anticancer activities, are distinguished by their complex, halogenated structures. The biosynthesis of these valuable natural products, particularly Napyradiomycin C1, relies on a fascinating interplay of enzymatic reactions, with a central role played by a unique set of vanadium-dependent haloperoxidases (VHPOs). This technical guide provides an in-depth exploration of the halogenases involved in the this compound biosynthetic pathway, detailing their specific functions, the reactions they catalyze, and the experimental methodologies used to characterize them. By presenting a comprehensive overview, including quantitative data and visual representations of the biochemical transformations, this document aims to equip researchers with the foundational knowledge to further investigate and potentially engineer this pathway for the production of novel therapeutic agents.
Introduction to Napyradiomycin Biosynthesis
The biosynthesis of napyradiomycins originates from both polyketide and terpenoid precursors.[1] The core naphthoquinone scaffold is derived from a pentaketide, while the intricate side chains are synthesized from mevalonate.[1] The genetic blueprint for this complex assembly is encoded within the napyradiomycin biosynthetic gene cluster (nap), first identified in Streptomyces sp. CNQ-525.[2] A remarkable feature of this gene cluster is the presence of three genes encoding vanadium-dependent haloperoxidase (VHPO) homologs: napH1, napH3, and napH4.[2][3] These enzymes are the key players in the halogenation and cyclization events that give rise to the structural diversity and biological activity of the napyradiomycin family.[4] While the biosynthesis of Napyradiomycin A1 and B1 has been more extensively studied, the pathway to this compound is understood to proceed through a similar series of enzymatic steps, with variations in the final tailoring reactions.
The Vanadium-Dependent Halogenase Toolkit of the nap Gene Cluster
The nap gene cluster employs three distinct VHPOs to orchestrate a series of stereospecific chlorination and cyclization reactions.[3][5] These enzymes utilize a vanadium cofactor and hydrogen peroxide to oxidize chloride ions, generating a reactive chloronium species that participates in electrophilic additions to the terpenoid backbone.[5]
NapH1: The Initiating Halogenase with Dual Functionality
NapH1 is a versatile enzyme that catalyzes two critical and distinct steps in the biosynthetic pathway.[3][6] Its initial role is the oxidative dearomatization and monochlorination of a geranylated 1,3,6,8-tetrahydroxynaphthalene (THN) derivative.[3][7] Later in the pathway, NapH1 demonstrates its dual functionality by catalyzing a second chlorination event on a different intermediate.[3] This stereospecific chlorination-cyclization reaction is a hallmark of NapH1's activity.[8]
NapH3: An Isomerase with a Halogenated Substrate
Interestingly, while being a homolog of VHPOs, NapH3 has evolved to perform a specialized, non-halogenating function. It catalyzes an α-hydroxyketone rearrangement of a chlorinated intermediate.[9] This isomerization is crucial for setting up the substrate for the subsequent and final cyclization step.[9] The activity of NapH3 is dependent on a post-translationally modified active site histidine.[9]
NapH4: The Master of Chloronium-Induced Cyclization
NapH4 is responsible for the final and most complex transformation in the biosynthesis of the core napyradiomycin structure.[3] This enzyme masterfully catalyzes a chloronium-induced terpenoid cyclization.[3][5] This remarkable reaction establishes two new stereocenters and a carbon-carbon bond, leading to the formation of the characteristic cyclohexane ring found in many napyradiomycins.[3]
The Biosynthetic Pathway to this compound: A Stepwise Visualization
The following diagram illustrates the proposed biosynthetic pathway leading to the core structure of napyradiomycins, highlighting the critical roles of the halogenases. The pathway to this compound is inferred to follow this general scheme, with potential variations in the final tailoring steps.
Quantitative Data on Napyradiomycin Biosynthesis
While detailed kinetic parameters for each halogenase in the this compound pathway are not extensively published, chemoenzymatic synthesis approaches have provided valuable quantitative insights into the overall efficiency of the pathway. The following table summarizes representative data from the total enzyme synthesis of related napyradiomycins, which showcases the productivity of this enzymatic cascade.
| Product | Starting Material | Enzymes Used | Reaction Time (h) | Yield | Reference |
| Napyradiomycin A1/B1 | 1,3,6,8-Tetrahydroxynaphthalene | NapT9, NapH1, NapT8, NapH3, NapH4 | 24 | Milligram quantities | [3][7] |
| Halogenated Meroterpenoids | 1,3,6,8-Tetrahydroxynaphthalene | Recombinant Nap enzymes | 24 | ~1 mg/mL | [10] |
Experimental Protocols
The characterization of the napyradiomycin halogenases has involved a combination of heterologous expression, in vitro enzymatic assays, and structural elucidation of the resulting products. Below are generalized protocols based on published methodologies.
Heterologous Expression and Purification of Halogenases
A common workflow for obtaining active halogenases for in vitro studies is as follows:
In Vitro Halogenase Assay
The activity of the purified halogenases can be assessed using the following general procedure:
-
Reaction Mixture Preparation:
-
Reaction Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Reaction Quenching and Extraction:
-
Quench the reaction by adding a solvent such as acetone or ethyl acetate.
-
Extract the organic products.
-
-
Product Analysis:
-
Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the halogenated products.
-
Conclusion and Future Directions
The vanadium-dependent halogenases of the napyradiomycin biosynthetic pathway are remarkable biocatalysts that execute complex and stereospecific transformations.[2][3] A thorough understanding of their mechanisms and substrate specificities is paramount for harnessing their synthetic potential. Future research efforts could focus on elucidating the high-resolution crystal structures of these enzymes to guide protein engineering efforts. Such endeavors could lead to the development of novel biocatalysts for the production of new napyradiomycin analogs with enhanced therapeutic properties. Furthermore, the chemoenzymatic production of these compounds offers a promising and environmentally friendly alternative to traditional chemical synthesis.[7] The continued exploration of these fascinating enzymes holds significant promise for the fields of synthetic biology, drug discovery, and green chemistry.
References
- 1. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of the napyradiomycin biosynthetic cluster provides a powerful toolbox to study unique halogenating enzymes [sim.confex.com]
- 3. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Napyradiomycin C1 as an Estrogen Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Napyradiomycin C1 and Estrogen Receptor Antagonism
Napyradiomycins are a family of natural products characterized by a naphthoquinone core linked to a terpenoid moiety.[1] this compound is distinguished by a unique 14-membered macrocyclic ring formed by a carbon-carbon bond, a structural feature of the "C type" napyradiomycins.
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play a pivotal role in the development and progression of a significant portion of breast cancers.[2] Upon binding to its ligand, estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell proliferation.[3] Estrogen receptor antagonists are compounds that bind to the ER and block this cascade, thereby inhibiting the growth of estrogen-dependent cancer cells.[4] They represent a cornerstone in the endocrine therapy of ER-positive breast cancer.
While the broader class of napyradiomycins has been reported to possess estrogen receptor antagonist properties, specific quantitative data for this compound remains to be elucidated.[1][2] The following sections provide the necessary background and experimental frameworks to investigate and quantify this potential activity.
Estrogen Receptor Signaling Pathway and Mechanism of Antagonism
The biological effects of estrogen are mediated through two principal signaling pathways: the genomic and non-genomic pathways.
-
Genomic Pathway: This classical pathway involves the binding of estrogen to the nuclear estrogen receptor, leading to the regulation of gene expression. This can occur through direct binding of the ER-estrogen complex to EREs or indirectly through interaction with other transcription factors.[3]
-
Non-Genomic Pathway: This rapid signaling pathway is initiated by estrogen binding to membrane-associated estrogen receptors, leading to the activation of various downstream kinase cascades, such as the MAPK and PI3K pathways.[3]
Estrogen receptor antagonists function by competitively binding to the ligand-binding domain of the estrogen receptor. This binding event prevents the conformational changes necessary for receptor activation and subsequent downstream signaling, ultimately inhibiting the transcription of estrogen-responsive genes.[4]
Diagram of Estrogen Receptor Signaling Pathway
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Meroterpenoid Scaffold of Napyradiomycin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napyradiomycin C1, a member of the complex napyradiomycin family of meroterpenoids, presents a unique and compelling scaffold for drug discovery and development. Characterized by a distinctive 14-membered macrocyclic ring formed by a carbon-carbon bond, this natural product, isolated from Streptomyces species, has demonstrated significant biological activity, particularly as an antibacterial agent against Gram-positive bacteria. This technical guide provides an in-depth exploration of the core meroterpenoid scaffold of this compound, detailing its structure, biosynthesis, and biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway and a putative mechanism of action to facilitate further research and application in medicinal chemistry and pharmacology.
Introduction
Meroterpenoids are a class of natural products derived from a mixed biosynthetic origin, typically involving terpenoid and polyketide precursors. The napyradiomycins, first isolated in 1986, are a prominent family within this class, known for their structural diversity and potent biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] this compound and its close analogue, C2, are distinguished by a unique 14-membered ring, a feature that contributes to their specific biological profile.[3] This document serves as a comprehensive resource on the meroterpenoid scaffold of this compound, intended to support researchers in the fields of natural product chemistry, microbiology, and oncology.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C25H28Cl2O5 | [3] |
| Molecular Weight | 479.39 g/mol | [3] |
Spectroscopic Data
While a specific, publicly available tabulated NMR dataset for this compound is limited, data from closely related napyradiomycins provides a reference for its structural features. The following table presents representative ¹H and ¹³C NMR data for a generic napyradiomycin core structure, with annotations relevant to this compound's unique features.
Table 1: Representative ¹H and ¹³C NMR Data for the Napyradiomycin Scaffold
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 2 | ~76 | - |
| 3 | ~60 | ~4.4 (dd) |
| 4 | ~35 | ~2.5, 2.1 (m) |
| 4a | ~80 | - |
| 5 | ~188 | - |
| 5a | ~113 | - |
| 6 | ~161 | - |
| 7 | ~120 | ~6.8 (s) |
| 8 | ~163 | - |
| 9 | ~108 | ~6.9 (s) |
| 9a | ~135 | - |
| 10 | ~195 | - |
| 10a | ~83 | - |
| 11' | ~25 | ~2.4 (m) |
| 12' | ~118 | ~5.3 (t) |
| 13' | ~139 | - |
| 14' | ~39 | ~1.5 (m) |
| 15' | ~28 | ~1.4 (m) |
| 16' | ~117 | ~5.2 (t) |
| 17' | ~132 | - |
| 18' | ~26 | 1.6 (s) |
| 19' | ~18 | 1.7 (s) |
| 20' | ~20 | 1.1 (s) |
| 21' | ~29 | 1.4 (s) |
| 22' | ~21 | 1.0 (s) |
Note: This data is compiled from various sources on napyradiomycins and is intended to be representative.[1][4] Specific shifts for this compound may vary due to the constraints of the 14-membered ring.
Biological Activity
This compound exhibits notable biological activity, primarily against Gram-positive bacteria.
Antibacterial Activity
This compound has been shown to inhibit the growth of several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds
| Compound | S. aureus ATCC 29213 (μg/mL) | Bacillus subtilis SCSIO BS01 (μg/mL) | Bacillus thuringiensis SCSIO BT01 (μg/mL) | Reference |
| Napyradiomycin A1 | 1-2 | 1-2 | 1-2 | [1] |
| Napyradiomycin B1 | 4-8 | 2-4 | 2-4 | [1] |
| Napyradiomycin B3 | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | [1] |
Cytotoxic Activity
Some napyradiomycins have demonstrated moderate cytotoxicity against various cancer cell lines. Studies have shown that certain napyradiomycin derivatives induce apoptosis in human colon adenocarcinoma cells (HCT-116).[2][5]
Table 3: Cytotoxicity (IC₅₀) of Napyradiomycin Derivatives against HCT-116 Cells
| Compound | IC₅₀ (µM) | Reference |
| Napyradiomycin derivative 1 | ~4 | [5] |
| Napyradiomycin derivative 2 | ~1-2 | [2] |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of napyradiomycins from Streptomyces fermentation cultures. Specific details may need to be optimized for this compound.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of napyradiomycins.
-
Fermentation: A seed culture of the producing Streptomyces strain is used to inoculate a large-scale liquid medium. The fermentation is carried out for several days under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate. The organic phase is collected and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation:
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a solvent such as methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient). Fractions are collected and monitored by analytical HPLC.
-
-
Purity and Structural Elucidation: The purity of the isolated this compound is assessed by analytical HPLC. The structure is then confirmed using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS).
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Preparation of Compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the compound dilutions. Positive (no compound) and negative (no bacteria) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against cancer cell lines such as HCT-116 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HCT-116 cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Biosynthesis and Mechanism of Action
Biosynthetic Pathway
The napyradiomycin scaffold is assembled through a mixed biosynthetic pathway involving both polyketide and terpenoid precursors. The core naphthoquinone moiety is derived from a pentaketide, while the remainder of the carbon skeleton originates from the mevalonate pathway, providing dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) units.
Caption: Simplified biosynthetic pathway of this compound.
Putative Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of this compound are not fully elucidated, studies on related napyradiomycins suggest that their cytotoxic effects are mediated through the induction of apoptosis.[5]
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Conclusion
The meroterpenoid scaffold of this compound represents a fascinating and biologically active natural product. Its unique 14-membered macrocyclic structure and potent antibacterial activity make it a promising candidate for further investigation and development as a novel therapeutic agent. This technical guide provides a foundational resource for researchers, offering a compilation of the current knowledge on its chemistry, biology, and methods for its study. Further research into its specific molecular targets and mechanism of action will be crucial for realizing its full therapeutic potential.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Napyradiomycin C1 Cytotoxicity Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoids produced by actinomycetes, which have demonstrated a range of biological activities, including antibacterial and cytotoxic effects. Napyradiomycin C1, a member of this family, has garnered interest for its potential as an anticancer agent. Studies have shown that napyradiomycins can induce apoptosis in cancer cell lines, making them promising candidates for further investigation in drug development.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay on the HCT-116 human colon cancer cell line.
Mechanism of Action: Induction of Apoptosis
Napyradiomycin compounds have been shown to exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[1] While the precise signaling cascade for this compound is a subject of ongoing research, the general pathway of apoptosis is well-established. It involves a cascade of events orchestrated by a family of proteases called caspases. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. These executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Napyradiomycin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoids produced by actinomycetes that have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] Several derivatives of napyradiomycin have been shown to induce apoptosis in cancer cell lines, making them promising candidates for further investigation in oncology drug development.[1][3] This document provides a detailed protocol for the analysis of apoptosis induced by Napyradiomycin C1 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5][6] Propidium iodide is a fluorescent nucleic acid intercalating agent that is membrane impermeant and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[4][6] By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Data Presentation
Table 1: Apoptosis Induction in HCT-116 Cells by Napyradiomycin CNQ525.510B (24-hour treatment)
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 1 | 88.7 | 8.1 | 3.2 |
| 4 | 75.4 | 18.9 | 5.7 |
| 8 | 52.1 | 35.6 | 12.3 |
| 16 | 28.9 | 50.3 | 20.8 |
Note: The data presented in this table is illustrative and based on qualitative descriptions of dose-dependent apoptosis induction by Napyradiomycin derivatives in HCT-116 cells.[7] Actual percentages will vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (or other Napyradiomycin derivative)
-
HCT-116 human colon carcinoma cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit with PI (or equivalent)
-
Flow cytometer
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Flow cytometry tubes
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed HCT-116 cells in 6-well plates at a density of 2 x 10^5 cells/well in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Induction: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol for Annexin V/PI Staining
-
Cell Harvesting: After the incubation period, collect the culture medium (which contains floating apoptotic cells) from each well into a separate centrifuge tube.
-
Trypsinization: Wash the adherent cells with PBS and then add Trypsin-EDTA to detach the cells.
-
Cell Pooling: Combine the detached cells with the previously collected culture medium for each sample.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[8][9]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
Analysis: Analyze the samples on a flow cytometer as soon as possible.
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C25H28Cl2O5) [pubchemlite.lcsb.uni.lu]
- 9. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis Strategies for Napyradiomycin C1 and Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of established and proposed total synthesis strategies for the napyradiomycin family of meroterpenoids, with a special focus on the structurally complex Napyradiomycin C1. Napyradiomycins are a class of natural products isolated from Streptomyces bacteria that exhibit significant antibacterial and cytotoxic activities, making them promising candidates for novel drug development.[1] This document outlines both chemical and chemoenzymatic approaches, presenting detailed protocols for key reactions and summarizing quantitative data for comparative analysis.
Overview of Synthetic Strategies
The synthesis of napyradiomycins presents significant challenges due to their dense stereochemistry, halogenation patterns, and, in the case of this compound, a unique macrocyclic ring.[2] To date, the total chemical synthesis of this compound has not been reported. However, successful total syntheses of the related analog, Napyradiomycin A1, and advanced chemoenzymatic syntheses provide a strong foundation for developing strategies to access this complex molecule and its analogs.
The primary strategies discussed are:
-
Racemic Total Synthesis of Napyradiomycin A1 (Tatsuta et al.) : A strategy centered around a Hauser annulation to construct the core naphthoquinone structure.
-
Enantioselective Total Synthesis of (-)-Napyradiomycin A1 (Snyder et al.) : A bio-inspired approach featuring an asymmetric chlorination as a key step.[3]
-
Chemoenzymatic Total Synthesis of Napyradiomycins A1 and B1 : A one-pot enzymatic cascade that mimics the natural biosynthetic pathway.[4][5][6]
-
Proposed Total Synthesis Strategy for this compound : A hypothetical route leveraging insights from existing syntheses and incorporating a key macrocyclization step.
Chemical Synthesis Strategies for Napyradiomycin Analogs
Tatsuta's Racemic Total Synthesis of (±)-Napyradiomycin A1
The first total synthesis of a napyradiomycin, (±)-Napyradiomycin A1, was accomplished by Tatsuta and coworkers. A key feature of this synthesis is the use of a Hauser annulation to construct the pyranonaphthoquinone core.
Logical Workflow for Tatsuta's Synthesis
Caption: Key stages in Tatsuta's racemic synthesis of Napyradiomycin A1.
Snyder's Enantioselective Total Synthesis of (-)-Napyradiomycin A1
Snyder and colleagues developed a bio-inspired, enantioselective total synthesis of (-)-Napyradiomycin A1.[3] A critical step in their route is an asymmetric dichlorination of an olefin, which establishes key stereocenters. The synthesis begins with the efficient, two-step preparation of the intermediate flaviolin.[3]
Experimental Workflow for Snyder's Synthesis
Caption: Key transformations in Snyder's enantioselective synthesis.
Chemoenzymatic Total Synthesis Strategy
A powerful and elegant approach to the napyradiomycins involves harnessing the biosynthetic enzymes in a one-pot reaction.[4][6][7] This chemoenzymatic strategy produces enantiomerically pure napyradiomycins without the need for protecting groups.[2] The synthesis of Napyradiomycins A1 and B1 has been achieved using five recombinant enzymes and three simple substrates.[1][5]
The enzymatic cascade involves:
-
Geranylation by a prenyltransferase (NapT9).
-
Oxidative dearomatization and monochlorination by a vanadium-dependent haloperoxidase (VHPO), NapH1.
-
Prenylation by another prenyltransferase (NapT8).
-
α-hydroxyketone rearrangement catalyzed by NapH3.
-
Enantioselective chlorination-induced cyclization by NapH1.
-
Asymmetric chlorination-induced terpenoid cyclization by NapH4 to form Napyradiomycin B1.
Chemoenzymatic Synthesis Pathway
Caption: Enzymatic cascade for the synthesis of Napyradiomycins A1 and B1.
Proposed Total Synthesis Strategy for this compound
Leveraging the insights from the synthesis of Napyradiomycin A1, a plausible strategy for the total synthesis of this compound can be envisioned. The key challenge is the construction of the 14-membered macrocycle.[2] A proposed retrosynthesis is outlined below, which disconnects the macrocycle at a strategic bond that can be formed in a late-stage macrocyclization reaction.
A plausible forward strategy would involve:
-
Synthesis of the naphthoquinone core, potentially using a Hauser annulation or a Diels-Alder approach.
-
Installation of the geranyl side chain, which is modified to include a terminal functional group suitable for macrocyclization (e.g., an alkene for ring-closing metathesis or a carboxylic acid/alcohol for macrolactonization).
-
Stereoselective installation of the chlorine atoms and other stereocenters, drawing from Snyder's asymmetric chlorination methodology.
-
A key macrocyclization step to form the 14-membered ring.
-
Final functional group manipulations to yield this compound.
Proposed Retrosynthetic Analysis for this compound
Caption: Retrosynthetic approach to this compound.
Quantitative Data Summary
The following tables summarize the reported yields for key transformations in the synthesis of Napyradiomycin A1, providing a basis for comparing the efficiency of the different strategies.
Table 1: Selected Yields in Snyder's Enantioselective Synthesis of (-)-Napyradiomycin A1
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| Asymmetric Dichlorination | Flaviolin-derived olefin | BINOL-borane complex, Cl₂ | Dichlorinated intermediate | ~75 |
| Johnson-Claisen Rearr. | Allylic alcohol | Trimethyl orthoacetate, propionic acid | Ester with new quaternary center | ~40 |
| Final Chlorination | Advanced intermediate | NCS, base | (-)-Napyradiomycin A1 | N/A |
Note: Yields are approximate and based on published reports.[3] N/A indicates the yield for this specific step was not explicitly provided in the summary.
Table 2: Reported Yields for Chemoenzymatic Synthesis
| Product | Starting Material | Enzymes & Cofactors | Yield (%) |
| Napyradiomycin A1 | 1,3,6,8-Tetrahydroxynaphthalene (THN) | NapT9, NapH1, NapT8, NapH3, DMAPP, GPP, Mg²⁺, Na₃VO₄, H₂O₂ | 22 |
| Napyradiomycin B1 | THN (in the same one-pot reaction) | All of the above + NapH4 | 18 |
Note: Yields are based on a one-pot, 24-hour reaction.[2][7]
Experimental Protocols
Protocol 1: Key Step - Snyder's Asymmetric Dichlorination (Adapted)
This protocol describes the general procedure for the asymmetric dichlorination of the olefin intermediate in Snyder's synthesis of (-)-Napyradiomycin A1.[3]
-
Preparation of the Chiral Borane Adduct: In a flame-dried flask under an inert atmosphere (Argon), a solution of the BINOL-type ligand (4 equivalents) in anhydrous THF is treated with borane-THF complex. The mixture is stirred at room temperature until the formation of the chiral borane adduct is complete.
-
Chelation: The flaviolin-derived olefin substrate is added to the solution of the chiral borane adduct. The mixture is stirred to allow for chelation, which is guided by π-stacking interactions.
-
Dichlorination: The reaction mixture is cooled to a low temperature (e.g., -78 °C). A solution of chlorine gas in an anhydrous solvent is added dropwise. The reaction is monitored by TLC for the consumption of the starting material.
-
Quenching and Workup: The reaction is carefully quenched with a reducing agent (e.g., saturated sodium thiosulfate solution). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired dichlorinated product.
Protocol 2: Chemoenzymatic Synthesis of Napyradiomycins A1 and B1 (Adapted)
This protocol outlines the general one-pot procedure for the enzymatic synthesis of napyradiomycins.[2][7]
-
Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., HEPES-KOH, pH 8.0).
-
Addition of Substrates and Cofactors: Add the starting substrate, 1,3,6,8-tetrahydroxynaphthalene (THN), along with geranyl pyrophosphate (GPP), dimethylallyl pyrophosphate (DMAPP), MgCl₂, and Na₃VO₄.
-
Enzyme Addition (Staggered):
-
Add the enzymes NapT9, NapH1, NapT8, and NapH3.
-
Initiate the reaction by the controlled addition of hydrogen peroxide (H₂O₂), which is required by the VHPO enzymes.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24 hours).
-
Second Enzyme Addition (for Napyradiomycin B1): If Napyradiomycin B1 is the target, the enzyme NapH4 is also included in the initial mixture.
-
Extraction: After the incubation period, stop the reaction and extract the products from the aqueous mixture using an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extract is dried, concentrated, and the products (Napyradiomycin A1 and B1) are purified and separated using chromatographic techniques such as HPLC.
Conclusion
The total synthesis of napyradiomycins, particularly complex members like this compound, remains a formidable challenge in synthetic organic chemistry. The existing racemic and enantioselective total syntheses of Napyradiomycin A1 have established key strategic approaches for constructing the core structure and controlling stereochemistry. Furthermore, the development of a one-pot chemoenzymatic synthesis represents a highly efficient and elegant alternative, mirroring nature's biosynthetic pathway. While a total chemical synthesis of this compound is yet to be accomplished, the strategies and methodologies developed for its analogs provide a clear roadmap for future synthetic endeavors, with macrocyclization being the pivotal remaining challenge. These synthetic routes are crucial for producing analogs for structure-activity relationship studies and advancing the development of this promising class of natural products as therapeutic agents.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Napyradiomycin A1 by Snyder [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for Quantifying Napyradiomycin C1-Induced Apoptosis using FACS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoids, naturally produced by actinomycetes, that have garnered significant interest for their wide range of biological activities, including antibacterial and cytotoxic properties.[1][2][3] Emerging evidence suggests that certain napyradiomycin derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][4][5][6] This characteristic makes them promising candidates for further investigation in oncology and drug development.
This document provides a detailed guide for quantifying apoptosis induced by a specific analogue, Napyradiomycin C1, using Fluorescence-Activated Cell Sorting (FACS) analysis. The primary method detailed here is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely accepted technique for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]
Principle of the Assay
During the initial stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[8][10] Concurrently, propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used to identify cells that have lost membrane integrity.[7] PI is excluded from viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.[9]
By analyzing the fluorescence signals of both Annexin V and PI using flow cytometry, a cell population can be categorized into four distinct groups:
-
Annexin V-negative and PI-negative (Annexin V-/PI-): Viable cells.[8]
-
Annexin V-positive and PI-negative (Annexin V+/PI-): Early apoptotic cells.[8]
-
Annexin V-positive and PI-positive (Annexin V+/PI+): Late apoptotic or necrotic cells.[8]
-
Annexin V-negative and PI-positive (Annexin V-/PI+): Necrotic cells.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Appropriate cancer cell line (e.g., HCT-116 colon carcinoma cells, as previously used for napyradiomycin studies)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[7]
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Workflow
The following diagram outlines the key steps for preparing and analyzing cells for this compound-induced apoptosis.
Caption: Experimental workflow for quantifying this compound-induced apoptosis using FACS.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density of 1-5 x 10^5 cells per well in complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 and allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in complete culture medium.
-
Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock) and a positive control for apoptosis (e.g., staurosporine).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains the floating (potentially apoptotic) cells, and transfer it to a labeled flow cytometry tube.
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to the wells and incubate briefly to detach the adherent cells.
-
Add complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Transfer the detached cells to the corresponding flow cytometry tube containing the floating cells.
-
Centrifuge the tubes at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Wash the cell pellet by resuspending it in 1 mL of cold PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the tubes and incubate them for 15 minutes at room temperature in the dark.[10]
-
-
FACS Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples on a flow cytometer within one hour.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Then, create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence to quantify the percentage of cells in each of the four populations (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Data Presentation
The quantitative data obtained from the FACS analysis should be summarized in a clear and structured table for easy comparison between different treatment conditions and time points.
| Treatment Group | Concentration (µM) | Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 | 24 | ||||
| 0 | 48 | |||||
| This compound | X | 24 | ||||
| X | 48 | |||||
| Y | 24 | |||||
| Y | 48 | |||||
| Z | 24 | |||||
| Z | 48 | |||||
| Positive Control | Varies | 24 |
Signaling Pathways in Apoptosis
While it has been established that napyradiomycins can induce apoptosis, the specific molecular signaling pathway initiated by this compound has not yet been fully elucidated.[4][5] Apoptosis is generally executed through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that dismantle the cell.
The following diagram illustrates the general mechanisms of the intrinsic and extrinsic apoptotic pathways. Further research is required to determine the precise mechanism of action for this compound.
Caption: Generalized signaling pathways of apoptosis.
Conclusion
The protocols and guidelines presented here offer a comprehensive framework for researchers to quantify this compound-induced apoptosis using FACS analysis. Consistent and accurate application of these methods will be crucial in elucidating the cytotoxic potential of this compound and its derivatives, thereby contributing to the development of novel anti-cancer therapies. Future studies should aim to unravel the specific molecular mechanisms and signaling pathways through which this compound exerts its pro-apoptotic effects.
References
- 1. bu.edu [bu.edu]
- 2. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Napyradiomycin C1 in MRSA Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The urgent need for novel antimicrobial agents has led to the exploration of natural products, such as the napyradiomycin family of compounds. Napyradiomycins are meroterpenoids, often halogenated, that have demonstrated potent antibacterial activities.[1] This document provides detailed application notes and experimental protocols for the study of Napyradiomycin C1 and related analogs in the context of MRSA growth inhibition. While specific data on this compound is limited, this guide draws upon published data for closely related napyradiomycin derivatives to provide a framework for research. Napyradiomycins, including C-type analogs, are known to be produced by marine-derived Streptomyces strains.[2]
Mechanism of Action
The general mechanism of action for some napyradiomycin derivatives involves the broad inhibition of macromolecular biosynthesis, affecting processes such as protein, RNA, DNA, and cell wall synthesis. However, the specific molecular targets and signaling pathways in MRSA affected by this compound have not been fully elucidated. Research on other anti-MRSA compounds has highlighted the potential for targeting specific metabolic pathways, such as the pyrimidine de novo synthesis pathway, which is crucial for bacterial proliferation and biofilm formation.[3][4] Further investigation is required to determine if this compound acts on similar or novel pathways.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) of various napyradiomycin derivatives against MRSA, providing a baseline for comparative studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of Napyradiomycin Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MRSA Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A80915A | USA300 (CA-MRSA) | 1-2 | [1] |
| Napyradiomycin A80915B | USA300 (CA-MRSA) | 1-2 | [1] |
| Napyradiomycin A80915A | Sanger 252 (HA-MRSA) | 1-2 | [1] |
| Napyradiomycin A80915B | Sanger 252 (HA-MRSA) | 1-2 | [1] |
| Napyradiomycin C-type (Compound 1) | MRSA (unspecified) | 16 | [2] |
| Napyradiomycin C-type (Compound 2) | MRSA (unspecified) | >32 | [2] |
| Napyradiomycin C-type (Compound 3) | MRSA (unspecified) | >32 | [2] |
| Napyradiomycin B-type (Compound 8) | MRSA (unspecified) | 2 | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
MRSA strain (e.g., ATCC 43300)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control (e.g., vancomycin)
-
Negative control (no antimicrobial agent)
Procedure:
-
Inoculum Preparation:
-
Culture MRSA on a Mueller-Hinton Agar (MHA) plate overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared MRSA inoculum to each well containing the serially diluted compound. This will bring the final volume to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Include wells with MRSA and no antimicrobial agent (positive control for growth).
-
Include wells with MHB only (negative control for sterility).
-
Include a positive control antibiotic with a known MIC against the MRSA strain being tested.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of MRSA. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Time-Kill Assay
This assay is used to determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][8]
Materials:
-
This compound
-
MRSA strain
-
MHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
MHA plates
-
Colony counter
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of MRSA in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes or flasks containing MHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the determined MIC).
-
Include a growth control tube with no antimicrobial agent.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared MRSA suspension.
-
Incubate the tubes at 37°C with shaking.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration of this compound.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.
-
Visualizations
The following diagrams illustrate the experimental workflow for MIC determination and a hypothetical signaling pathway that could be inhibited by an anti-MRSA agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Hypothetical Inhibition of Pyrimidine Biosynthesis in MRSA.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against drug-resistant S. aureus strains [bio-protocol.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 8. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Napyradiomycin C1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoids derived from Streptomyces species, known for their complex structures and significant biological activities.[1][2] This family of compounds has demonstrated notable efficacy against drug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), and cytotoxic effects against various human cancer cell lines.[1][3][4] Specifically, certain napyradiomycins have been shown to induce apoptosis in HCT-116 colon carcinoma cells, suggesting a potential for targeted cancer therapy.[3][5][6]
This document provides detailed experimental designs and protocols for the preclinical in vivo evaluation of Napyradiomycin C1 in established mouse models. The protocols cover two primary areas of investigation based on the known bioactivities of the napyradiomycin class:
-
Antibacterial Efficacy: A murine model of sepsis caused by MRSA.
-
Anticancer Efficacy: A human colon cancer xenograft model using the HCT-116 cell line.
Additionally, frameworks for preliminary pharmacokinetic (PK) and toxicology (Tox) assessments are provided to support a comprehensive preclinical evaluation.
Proposed Mechanisms of Action
To guide the experimental design and selection of pharmacodynamic endpoints, two primary mechanisms of action are proposed for this compound based on its structural class.
Antibacterial Mechanism
This compound, as a naphthoquinone-related compound, is hypothesized to function similarly to quinolone antibiotics. This mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and transcription.[7][8] By stabilizing the enzyme-DNA cleavage complex, the compound induces double-strand breaks in the bacterial chromosome, leading to rapid bacterial cell death.[9][10]
Anticancer Mechanism
Previous studies have demonstrated that napyradiomycin derivatives induce apoptosis in HCT-116 colon cancer cells.[6] The proposed cytotoxic mechanism involves the activation of intrinsic apoptotic pathways. The compound may induce cellular stress (e.g., oxidative stress or DNA damage), leading to the activation of pro-apoptotic proteins like Bax. This triggers mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c, which in turn activates a caspase cascade (Caspase-9, Caspase-3), ultimately leading to programmed cell death.
Experimental Design & Workflow
A phased approach is recommended, starting with preliminary toxicology and PK studies to establish a safe and effective dosing range, followed by efficacy studies in relevant disease models.
Data Presentation: Study Groups and Dosing
Quantitative data for the proposed studies should be organized as follows. Doses are hypothetical and should be optimized based on preliminary toxicology data.
Table 1: Preliminary Pharmacokinetic (PK) Study Design
| Parameter | Description |
|---|---|
| Animal Model | Male CD-1 Mice, 6-8 weeks old |
| Group Size | n=3 mice per time point per route |
| Compound | This compound |
| Formulation | 10% DMSO, 40% PEG300, 50% Saline |
| Administration | Intravenous (IV), Oral Gavage (PO) |
| Dose Levels | 2 mg/kg (IV), 10 mg/kg (PO) |
| Time Points (IV) | 5, 15, 30 min; 1, 2, 4, 8, 24 hr |
| Time Points (PO) | 15, 30 min; 1, 2, 4, 8, 24 hr |
| Sample | Plasma |
| Analysis | LC-MS/MS for compound concentration |
Table 2: Acute Toxicology Study Design | Group | N | Treatment | Dose (mg/kg) | Route | Dosing Schedule | | :--- | :-: | :--- | :--- | :--- | :--- | | 1 | 5 | Vehicle | 0 | IP | Single Dose | | 2 | 5 | this compound | 5 | IP | Single Dose | | 3 | 5 | this compound | 10 | IP | Single Dose | | 4 | 5 | this compound | 25 | IP | Single Dose | | 5 | 5 | this compound | 50 | IP | Single Dose | | Observation Period | 14 days | | Primary Endpoints | Mortality, clinical signs of toxicity, body weight change |
Table 3: MRSA Sepsis Efficacy Study Design | Group | N | Treatment | Dose (mg/kg) | Route | Dosing Schedule | | :--- | :-: | :--- | :--- | :--- | :--- | | 1 | 10 | Vehicle | 0 | IP | 2h post-infection | | 2 | 10 | this compound | 10 | IP | 2h post-infection | | 3 | 10 | this compound | 25 | IP | 2h post-infection | | 4 | 10 | Vancomycin | 10 | IP | 2h post-infection | | Observation Period | 7 days | | Primary Endpoints | Survival, bacterial load in peritoneal fluid/spleen |
Table 4: HCT-116 Xenograft Efficacy Study Design | Group | N | Treatment | Dose (mg/kg) | Route | Dosing Schedule | | :--- | :-: | :--- | :--- | :--- | :--- | | 1 | 8 | Vehicle | 0 | IP | Daily for 14 days | | 2 | 8 | this compound | 10 | IP | Daily for 14 days | | 3 | 8 | this compound | 25 | IP | Daily for 14 days | | 4 | 8 | 5-Fluorouracil | 20 | IP | Daily for 14 days | | Observation Period | ~28 days or until tumor volume endpoint | | Primary Endpoints | Tumor volume, body weight, terminal tumor weight |
Experimental Protocols
Protocol: MRSA Sepsis Mouse Model
Objective: To evaluate the efficacy of this compound in a lethal intraperitoneal (IP) infection model using MRSA.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
MRSA strain (e.g., USA300 LAC)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile 0.9% saline
-
Hog gastric mucin (e.g., Sigma-Aldrich)
-
This compound and vehicle
-
Vancomycin (positive control)
-
Syringes and needles (27G)
Procedure:
-
Inoculum Preparation:
-
Culture MRSA overnight in TSB at 37°C.
-
Subculture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest bacteria by centrifugation and wash twice with sterile saline.
-
Resuspend the bacterial pellet in a sterile solution of 4% hog gastric mucin in saline to a final concentration of approximately 2x10⁸ CFU/mL. The exact lethal dose should be predetermined in a pilot study.
-
Verify bacterial concentration by serial dilution and plating on TSA plates.
-
-
Infection:
-
Randomize mice into treatment groups (Table 3).
-
Inject each mouse intraperitoneally (IP) with 0.2 mL of the bacterial inoculum (approx. 4x10⁷ CFU/mouse).[11]
-
-
Treatment:
-
Two hours post-infection, administer the assigned treatment (Vehicle, this compound, or Vancomycin) via IP injection as per Table 3.
-
-
Monitoring and Endpoints:
-
Survival: Monitor mice at least twice daily for 7 days. Record time of mortality.
-
Bacterial Load (Optional Satellite Group): At a predetermined time point (e.g., 24 hours post-infection), euthanize a separate cohort of mice (n=3-5 per group).
-
Collect peritoneal lavage fluid and spleen.
-
Homogenize the spleen in sterile saline.
-
Perform serial dilutions of lavage fluid and spleen homogenate and plate on TSA to determine CFU counts.
-
Protocol: HCT-116 Xenograft Mouse Model
Objective: To assess the anti-tumor activity of this compound on subcutaneously established HCT-116 human colon carcinoma tumors.[1][12][13]
Materials:
-
Female athymic nude mice (Nu/Nu), 6-8 weeks old
-
HCT-116 human colorectal carcinoma cell line
-
RPMI-1640 medium with 10% FBS
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
This compound and vehicle
-
5-Fluorouracil (positive control)
-
Digital calipers
-
Syringes and needles (27G)
Procedure:
-
Cell Preparation:
-
Culture HCT-116 cells in RPMI-1640 medium until they reach 70-80% confluency.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer or automated counter.
-
Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5x10⁷ cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Inject 0.1 mL of the cell suspension (containing 5x10⁶ cells) subcutaneously into the right flank of each mouse.[14]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor length (L) and width (W) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (Table 4) to ensure a similar average tumor volume across all groups.
-
-
Treatment:
-
Administer the assigned treatments (Vehicle, this compound, or 5-FU) via IP injection daily for 14 consecutive days.
-
Record the body weight of each mouse three times per week as an indicator of toxicity.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week until the end of the study.
-
The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).
-
Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.
-
At the end of the study, euthanize all remaining animals, excise the tumors, and record their final weight.
-
Optional: Tumor tissue can be collected for biomarker analysis (e.g., Western blot for cleaved Caspase-3, immunohistochemistry).
-
References
- 1. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. imquestbio.com [imquestbio.com]
- 12. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols: Developing a Bioassay for Napyradiomycin C1 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Napyradiomycin C1 is a halogenated meroterpenoid natural product belonging to the napyradiomycin family.[1][2][3] These compounds have been shown to exhibit a range of biological activities, including antibacterial and cytotoxic effects.[4][5][6] Notably, certain napyradiomycins have been observed to induce apoptosis in cancer cell lines, suggesting a specific mechanism of action and the existence of a direct molecular target.[4] However, the precise molecular target of this compound and the mechanism by which it engages this target remain to be fully elucidated.
Quantifying the engagement of a small molecule with its protein target is a critical step in drug discovery and development.[7][8] Target engagement assays provide evidence for the mechanism of action, help to establish structure-activity relationships (SAR), and can guide lead optimization.[7][8] This document provides a comprehensive workflow and detailed protocols for the identification of the molecular target of this compound and the subsequent development of a robust bioassay to measure its target engagement in a cellular context.
The proposed strategy involves an initial unbiased target identification step using Thermal Proteome Profiling (TPP), followed by the development of a specific Cellular Thermal Shift Assay (CETSA) for target validation and quantitative assessment of compound binding.[9]
Part 1: Unbiased Target Identification using Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling is a powerful mass spectrometry-based technique used to identify the cellular targets of a small molecule by observing changes in the thermal stability of proteins upon ligand binding.[9] Binding of a ligand typically stabilizes a protein, leading to a higher melting temperature.
Caption: Workflow for unbiased target identification using Thermal Proteome Profiling (TPP).
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HCT-116, based on reported cytotoxicity) to ~80% confluency.[4]
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS) to a concentration of 1-5 x 10^7 cells/mL.
-
Divide the cell suspension into two equal parts: a vehicle control (e.g., 0.1% DMSO) and a treatment group.
-
Treat the cells with a final concentration of 10 µM this compound (or a concentration determined from dose-response cytotoxicity assays) and incubate for 1 hour at 37°C.
-
-
Thermal Profiling:
-
Aliquot the vehicle- and drug-treated cell suspensions into PCR tubes (50 µL per tube).
-
Heat the aliquots for each condition across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control (maintained at room temperature).
-
-
Protein Extraction and Preparation:
-
Immediately after heating, lyse the cells by freeze-thaw cycles or sonication.
-
Separate soluble proteins from precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in each sample using a BCA assay.
-
-
Protein Digestion and TMT Labeling:
-
Take a standardized amount of protein from each sample.
-
Perform in-solution trypsin digestion overnight at 37°C.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples.
-
Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature for both vehicle and this compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under both conditions.
-
Identify proteins that exhibit a significant thermal shift (ΔTm) in the presence of this compound. These are your candidate targets.
-
Data Presentation: TPP Results
| Protein ID | Gene Name | ΔTm (°C) [this compound - Vehicle] | p-value | Biological Function |
| P04637 | TP53 | +3.2 | <0.01 | Tumor suppressor |
| Q06830 | HSP90AA1 | +2.8 | <0.01 | Chaperone |
| P62258 | PPIA | -1.5 | <0.05 | Isomerase |
| ... | ... | ... | ... | ... |
Part 2: Target Validation and Engagement using Cellular Thermal Shift Assay (CETSA)
Once a high-confidence candidate target is identified from the TPP experiment, CETSA can be used to validate this interaction and to quantify the extent of target engagement in a more targeted and often higher-throughput manner.[9]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells as described for TPP.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 1 hour at 37°C.
-
-
Heating:
-
Transfer the treated cell suspensions to PCR tubes.
-
Heat the cells at a specific temperature (determined from the TPP data to be on the shoulder of the melting curve for the target of interest) for 3 minutes. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Quantify the protein concentration of the soluble fraction.
-
-
Target Protein Detection:
-
Normalize the protein concentration for all samples.
-
Analyze the abundance of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
Alternatively, other detection methods such as ELISA or targeted mass spectrometry can be used.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50, which represents the concentration of this compound required to stabilize 50% of the target protein.
-
Data Presentation: CETSA Dose-Response
| This compound (µM) | Normalized Target Protein Level (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 1.15 |
| 1 | 1.85 |
| 10 | 2.50 |
| 50 | 2.60 |
| 100 | 2.62 |
Calculated EC50: 2.5 µM
Conclusion
The combination of unbiased target identification using Thermal Proteome Profiling and subsequent target validation and engagement quantification with the Cellular Thermal Shift Assay provides a powerful and comprehensive approach to elucidating the mechanism of action of this compound. This workflow enables the confident identification of its molecular target and the development of a robust bioassay for measuring target engagement within a cellular context. The resulting data are crucial for advancing this compound through the drug discovery pipeline, facilitating medicinal chemistry efforts, and ultimately understanding its therapeutic potential. The protocols and data presentation formats outlined in these application notes provide a clear roadmap for researchers to successfully implement this strategy.
References
- 1. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Napyradiomycin C1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the characterization of Napyradiomycin C1. This document includes representative data, detailed experimental protocols, and workflow diagrams to guide researchers in the structural elucidation of this complex natural product.
Introduction to this compound
Napyradiomycins are a family of meroterpenoids produced by actinomycetes, exhibiting a range of biological activities, including antibacterial and cytotoxic properties.[1][2][3] The C-series of napyradiomycins, including this compound, are characterized by a unique 14-membered ring formed by a carbon-carbon bond, cyclizing the monoterpenoid subunit to the semi-naphthoquinone core.[1] The structural elucidation of these complex molecules relies heavily on modern spectroscopic methods. The structure of this compound was first determined by NMR studies.
Spectroscopic Data for this compound Characterization
The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. This data is compiled based on the analysis of closely related napyradiomycin analogues and should be considered representative. For definitive experimental values, consultation of the original literature is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~4.50 | dd | 12.0, 4.0 |
| H-4α | ~2.50 | m | |
| H-4β | ~2.70 | m | |
| H-7 | ~6.90 | s | |
| H-9 | ~7.20 | s | |
| H-12 | ~5.10 | t | 7.0 |
| H-14 | ~2.10 | m | |
| H-15 | ~2.20 | m | |
| H-18 | ~5.00 | br s | |
| H-19 | ~4.90 | br s | |
| 2-Me (α) | ~1.20 | s | |
| 2-Me (β) | ~1.40 | s | |
| 6-Me | ~1.70 | s | |
| 10-Me | ~1.60 | s | |
| 17-Me | ~1.55 | s | |
| 8-OH | ~12.60 | s |
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~83.5 |
| C-2 | ~79.0 |
| C-3 | ~60.0 |
| C-4 | ~43.0 |
| C-4a | ~137.0 |
| C-5 | ~188.0 |
| C-5a | ~108.0 |
| C-6 | ~165.0 |
| C-7 | ~110.0 |
| C-8 | ~164.0 |
| C-9 | ~115.0 |
| C-9a | ~141.0 |
| C-10 | ~195.0 |
| C-10a | ~135.0 |
| C-11 | ~124.0 |
| C-12 | ~132.0 |
| C-13 | ~38.0 |
| C-14 | ~26.0 |
| C-15 | ~40.0 |
| C-16 | ~149.0 |
| C-17 | ~112.0 |
| C-18 | ~23.0 |
| C-19 | ~29.0 |
| 2-Me (α) | ~22.0 |
| 2-Me (β) | ~29.0 |
| 6-Me | ~16.0 |
| 10-Me | ~18.0 |
| 17-Me | ~25.0 |
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Ion Formula | Predicted m/z |
| [M+H]⁺ | C₂₅H₂₉Cl₂O₅⁺ | 479.1386 |
| [M+Na]⁺ | C₂₅H₂₈Cl₂NaO₅⁺ | 501.1206 |
| [M-H]⁻ | C₂₅H₂₇Cl₂O₅⁻ | 477.1241 |
Table 4: Expected Key MS/MS Fragmentation Patterns for this compound
| Precursor Ion (m/z) | Fragmentation Type | Key Fragment Ions (m/z) | Neutral Loss | Putative Substructure Lost |
| 479.1386 | Cleavage of terpenoid side chain | Various | Various | Portions of the 14-membered ring |
| 479.1386 | Loss of water | 461.1280 | H₂O | Hydroxyl group |
| 479.1386 | Loss of HCl | 443.1757 | HCl | Chlorine and a proton |
| 479.1386 | Retro-Diels-Alder | Various | C₅H₈ | Isoprene unit from the pyran ring |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for natural product characterization and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: 16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral width: 240 ppm.
-
Acquisition time: ~1 second.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio. For HMBC, a long-range coupling delay (e.g., 60-100 ms) should be optimized.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton-proton connectivities.
-
Use the HSQC spectrum to correlate proton signals with their directly attached carbon signals.
-
Employ the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.
-
Use the COSY spectrum to confirm ¹H-¹H coupling networks.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.
2. High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this class of compounds.
-
Mode: Acquire data in both positive and negative ion modes to observe different adducts.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The isotopic pattern, particularly the ratio of [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, will confirm the presence of two chlorine atoms.
3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Ion Trap).
-
Experiment Type: Product ion scan.
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ or another suitable precursor ion in the first mass analyzer.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragment ions and neutral losses. This information helps to confirm the presence of specific substructures within the molecule.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Logical relationship of spectroscopic data for the structural elucidation of this compound.
References
Application Notes and Protocols for Utilizing Napyradiomycin C1 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycin C1 is a member of the napyradiomycin class of meroterpenoids, which are known for their diverse biological activities, including antimicrobial and cytotoxic effects.[1][2][3] Emerging evidence on related compounds, such as Napyradiomycin A1, suggests a potential role for this class of molecules in the inhibition of cell migration and invasion, key processes in cancer metastasis and angiogenesis.[4] Specifically, Napyradiomycin A1 has been shown to suppress the migration and invasion of vascular endothelial cells by downregulating the expression of Vascular Endothelial (VE)-cadherin, a critical component of adherens junctions.[4]
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on cell migration and invasion. The protocols detailed below are based on established methodologies and the known mechanism of action of the closely related Napyradiomycin A1.
Hypothesized Mechanism of Action
It is hypothesized that this compound, due to its structural similarity to Napyradiomycin A1, may inhibit cell migration and invasion by disrupting cell-cell adhesion through the downregulation of VE-cadherin. This disruption is expected to lead to a less cohesive cell monolayer and an impaired ability of cells to move collectively.
Caption: Hypothesized signaling pathway of this compound in inhibiting cell migration and invasion.
Quantitative Data Summary
As specific quantitative data for this compound is not yet available, the following table provides a template for summarizing experimental results based on the protocols provided. Researchers should populate this table with their own experimental data.
| Assay | Cell Line | This compound Conc. (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) | IC50 (µM) - Cytotoxicity |
| Wound Healing Assay | HUVEC | 0.1 | Data to be determined | N/A | Data to be determined |
| 1 | Data to be determined | N/A | |||
| 10 | Data to be determined | N/A | |||
| Transwell Migration | HUVEC | 0.1 | Data to be determined | N/A | Data to be determined |
| 1 | Data to be determined | N/A | |||
| 10 | Data to be determined | N/A | |||
| Transwell Invasion | HUVEC | 0.1 | N/A | Data to be determined | Data to be determined |
| 1 | N/A | Data to be determined | |||
| 10 | N/A | Data to be determined |
Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as a starting point, given the known effects of Napyradiomycin A1 on this cell type. Other adherent cell lines relevant to the researcher's field of study can also be used.
-
This compound: Procure from a reputable chemical supplier. Prepare stock solutions in a suitable solvent such as DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced artifacts.
-
Culture Medium: Use appropriate culture medium and supplements as recommended for the chosen cell line.
2. Cytotoxicity Assay (Prerequisite)
Before performing migration and invasion assays, it is crucial to determine the non-toxic concentration range of this compound for the chosen cell line. An MTT or similar cell viability assay should be performed.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24-48 hours.
-
Perform the MTT assay according to the manufacturer's instructions.
-
Determine the IC50 value and select concentrations for migration/invasion assays that result in >90% cell viability.
3. Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope with a camera.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Width - Final Width) / Initial Width] x 100
4. Transwell Migration and Invasion Assays
These assays assess the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
Caption: Workflow for Transwell migration and invasion assays.
Protocol:
-
For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Rehydrate the inserts with serum-free medium.
-
In the lower chamber of a 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
-
Incubate the plate for a period suitable for the cell type (typically 12-48 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the stained cells in several microscopic fields.
-
The percentage of inhibition can be calculated relative to the vehicle-treated control.
5. Western Blot Analysis for VE-cadherin
To investigate the molecular mechanism, perform a western blot to assess the levels of VE-cadherin expression after treatment with this compound.
Protocol:
-
Treat confluent cell monolayers with various concentrations of this compound for 24 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against VE-cadherin and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantify the band intensities to determine the relative expression of VE-cadherin.
The provided application notes and protocols offer a robust framework for investigating the potential of this compound as an inhibitor of cell migration and invasion. By following these detailed methodologies, researchers can generate valuable data to elucidate the biological activity and therapeutic potential of this natural product. It is important to carefully optimize the experimental conditions for each specific cell line and to include appropriate controls to ensure the validity of the results.
References
- 1. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting low yield in Napyradiomycin C1 synthesis"
Welcome to the technical support center for the synthesis of Napyradiomycin C1 and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, covering both chemoenzymatic and total chemical synthesis approaches.
Q1: My overall yield in the one-pot chemoenzymatic synthesis of Napyradiomycin A1/B1 is low (around 18-22%). How can I improve this?
A1: Low yields in the one-pot chemoenzymatic synthesis are a known challenge, often due to the formation of oxidized byproducts and the oxygen sensitivity of early-stage intermediates.[1] Here are several strategies to improve your yield:
-
Sequential Addition of Hydrogen Peroxide (H₂O₂): Instead of adding all the H₂O₂ at the beginning, a sequential addition can improve the yield of key intermediates. This is crucial for the activity of the vanadium-dependent haloperoxidase (VHPO) enzymes.[1]
-
Addition of Inorganic Pyrophosphatase: Prenyltransferase enzymes can be inhibited by the pyrophosphate byproduct. Adding a commercial E. coli inorganic pyrophosphatase can mitigate this inhibition and improve the efficiency of the prenylation steps.[1]
-
Control of Substrate Stoichiometry: Reducing the molar equivalents of geranyl pyrophosphate (GPP) to 1.1 has been shown to be a major contributor to yield improvement of downstream intermediates.[1]
-
Reaction Volume: Be aware that larger volume reactions have been observed to generate an increased number and intensity of byproducts. Running multiple smaller, parallel reactions may be more effective than a single large-scale reaction.[1]
Q2: I'm attempting a total chemical synthesis of a Napyradiomycin analogue and am experiencing a low yield in a Johnson-Claisen rearrangement step to form a quaternary carbon. What can I do?
A2: The Johnson-Claisen rearrangement to form a sterically congested quaternary carbon, as in the synthesis of Napyradiomycin A1, is known to proceed with low yield.[2] This is often attributed to a highly congested transition state.[2] Here are some troubleshooting suggestions:
-
Reaction Conditions: Johnson-Claisen rearrangements often require high temperatures (100–200 °C).[3] If you are not already doing so, ensure the temperature is optimal for your specific substrate. Microwave-assisted heating has been shown to dramatically increase reaction rates and yields in some cases.[3][4]
-
Catalyst: Weak acids, such as propionic acid, are often used to catalyze this reaction.[3][4] Ensure you are using an appropriate catalyst and that its concentration is optimized.
-
Alternative Rearrangements: If optimizing the Johnson-Claisen rearrangement is unsuccessful, you might consider alternative strategies for forming the quaternary carbon. Other variations of the Claisen rearrangement, such as the Ireland-Claisen or Eschenmoser-Claisen, may offer different reactivity profiles.[3][4] Additionally, other methods for quaternary carbon synthesis, such as hydroformylation, could be explored depending on your specific molecular context.[5]
Q3: I am observing a significant amount of byproducts in my chemoenzymatic synthesis. What are the likely side reactions?
A3: The high abundance of oxidized byproducts of 1,3,6,8-tetrahydroxynaphthalene (THN) and its geranylated derivative is a common issue in the chemoenzymatic synthesis of Napyradiomycins.[1] The initial prenylated product is particularly sensitive to oxygen.[1] To mitigate this, it is crucial to maximize the amount of this oxygen-sensitive intermediate for downstream catalysis by carefully controlling the reaction conditions as described in Q1.
Data Summary
The following tables summarize key quantitative data from published synthetic routes to provide a clear comparison of expected yields.
| Chemoenzymatic Synthesis: One-Pot Yields | Isolated Yield (%) |
| Napyradiomycin A1 (from THN) | 22%[1] |
| Napyradiomycin B1 (from THN) | 18%[1] |
| Chemoenzymatic Synthesis: Intermediate Optimization | Isolated Yield (%) |
| Initial One-Pot Attempt for Intermediate 5 | Minor Component[1] |
| Optimized Two-Step Synthesis of Intermediate 5 | 45%[6] |
| Chemical Synthesis: Key Step Yield | Reported Yield |
| Johnson-Claisen Rearrangement (Snyder Synthesis of Napyradiomycin A1) | "unfortunately low"[2] |
Experimental Protocols
Below are detailed methodologies for key experiments in the chemoenzymatic synthesis of Napyradiomycins A1 and B1.
One-Pot Chemoenzymatic Synthesis of Napyradiomycin A1 and B1
This protocol is adapted from the work of McKinnie et al.[1]
Materials:
-
1,3,6,8-tetrahydroxynaphthalene (THN)
-
Geranyl pyrophosphate (GPP)
-
Dimethylallyl pyrophosphate (DMAPP)
-
NapT9, NapH1, NapT8, NapH3, and NapH4 enzymes
-
E. coli inorganic pyrophosphatase
-
HEPES-KOH buffer (pH 8.0)
-
MgCl₂
-
Na₃VO₄
-
KCl
-
H₂O₂
Procedure:
-
Reaction Setup: In multiple 1 mL replicates, combine THN (final concentration 5 mM), GPP (1.1 molar equivalents), MgCl₂, Na₃VO₄, KCl, and the enzymes NapT9, NapH1, NapT8, NapH3, (and NapH4 for Napyradiomycin B1 synthesis) in HEPES-KOH buffer (pH 8.0).
-
Pyrophosphatase Addition: Add commercial E. coli inorganic pyrophosphatase to the reaction mixture.
-
Sequential H₂O₂ Addition: Sequentially add H₂O₂ to the reaction mixture over the course of the reaction.
-
Incubation: Incubate the reaction for 24 hours.
-
Extraction and Purification: After 24 hours, extract the products and purify by standard chromatographic techniques.
Visualizations
The following diagrams illustrate key pathways and workflows in Napyradiomycin synthesis.
Caption: Chemoenzymatic synthesis pathway to Napyradiomycins A1 and B1.
Caption: Troubleshooting workflow for low yield in Napyradiomycin synthesis.
References
- 1. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Napyradiomycin A1 by Snyder [organic-chemistry.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Quaternary Carbon Centers via Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
Technical Support Center: Optimizing Napyradiomycin C1 for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Napyradiomycin C1 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cytotoxicity assays?
A1: this compound is a member of the napyradiomycin family of natural products, which are known for their antibacterial and cytotoxic properties. Specifically, this compound and C2 are distinguished by their unique 14-membered ring structure.[1] Compounds in the napyradiomycin family, particularly the "C type," have demonstrated notable cytotoxicity against various cancer cell lines, making them promising candidates for novel drug development.[2][3] They are known to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for many anti-cancer drugs.[4][5]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: While specific IC50 values for this compound are not widely published across a broad range of cell lines, data from related "C type" napyradiomycins can provide guidance. For instance, certain "C type" analogues have shown potent cytotoxic activity against the human colon carcinoma cell line HCT-116 with IC50 values as low as 1.41 µg/mL and 4.19 µg/mL.[2] Other napyradiomycin derivatives have exhibited IC50 values in the low micromolar range against HCT-116 cells.[5] Therefore, a sensible starting point for a dose-response experiment would be a broad range from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM) to determine the effective range for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is predicted to be a hydrophobic compound. Therefore, it is unlikely to be soluble in aqueous solutions like PBS or cell culture media directly. The recommended approach is to first dissolve the compound in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
Q4: What is the mechanism of cell death induced by this compound?
A4: Studies on napyradiomycin derivatives have shown that they induce cytotoxicity through the activation of apoptosis.[4][5] Apoptosis is a regulated process of programmed cell death that involves a cascade of specific signaling pathways. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. The Bcl-2 family of proteins are key regulators of the intrinsic pathway.[6][7][8][9][10] While the precise pathway activated by this compound is not definitively reported, it is likely to involve these core apoptotic mechanisms.
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay with this compound
This protocol is adapted for a generic hydrophobic compound and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create working solutions that are 100x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Cytotoxicity of Napyradiomycin Analogues Against Various Human Cancer Cell Lines
| Napyradiomycin Analogue | Cell Line | IC50 (µM) | Reference |
| Analogue 2 | SF-268 (Glioblastoma) | < 20 | [14] |
| Analogue 2 | MCF-7 (Breast Cancer) | < 20 | [14] |
| Analogue 2 | NCI-H460 (Lung Cancer) | < 20 | [14] |
| Analogue 2 | HepG-2 (Liver Cancer) | < 20 | [14] |
| Napyradiomycin A1 (4) | SF-268 | < 20 | [14] |
| Napyradiomycin A1 (4) | MCF-7 | < 20 | [14] |
| Napyradiomycin A1 (4) | NCI-H460 | < 20 | [14] |
| Napyradiomycin A1 (4) | HepG-2 | < 20 | [14] |
| "C Type" Analogue 1 | HCT-116 (Colon Cancer) | 9.1 (4.19 µg/mL) | [2] |
| "C Type" Analogue 9 | HCT-116 (Colon Cancer) | 3.0 (1.41 µg/mL) | [2] |
Note: The molecular weight of this compound is approximately 479.4 g/mol . The µM conversions for the HCT-116 data are approximations based on this molecular weight.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - The compound is hydrophobic and has low aqueous solubility.- The concentration of the organic solvent (e.g., DMSO) in the final dilution is too low to maintain solubility. | - Ensure the final DMSO concentration in the well does not exceed 0.5%.- Prepare intermediate dilutions in serum-free medium and add to the wells quickly.- Consider using a solubilizing agent such as a mixture of 45% absolute ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% in the growth medium.[14] |
| High variability between replicate wells. | - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Increase shaking time after adding the solubilization solution, or gently pipette up and down to ensure all formazan is dissolved.[13]- Use calibrated pipettes and be consistent with your technique. |
| Low signal or absorbance values. | - Cell seeding density is too low.- Insufficient incubation time with MTT.- Cell death due to reasons other than the compound (e.g., contamination). | - Optimize cell seeding density for your specific cell line.- Ensure an incubation time of at least 2-4 hours with MTT.- Regularly check cell cultures for signs of contamination. |
| High background in control wells. | - Contamination of the culture medium or reagents.- High metabolic activity of cells leading to over-reduction of MTT. | - Use fresh, sterile reagents.- Reduce the incubation time with MTT or decrease the initial cell seeding density. |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Apoptosis pathways potentially activated by this compound.
References
- 1. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
"Napyradiomycin C1 solubility issues in aqueous solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Napyradiomycin C1, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a member of the napyradiomycin family of antibiotics, which are meroterpenoids produced by actinomycetes.[1][2] These compounds, including this compound, are known for their complex chemical structures and are generally hydrophobic, leading to poor solubility in aqueous solutions. This low aqueous solubility can pose significant challenges for in vitro and in vivo experiments, affecting drug delivery, bioavailability, and the accuracy of experimental results.
Q2: Are there any available data on the aqueous solubility of this compound?
Q3: In which solvents is this compound expected to be soluble?
Based on the information available for related compounds like Napyradiomycin A1, this compound is expected to be soluble in organic solvents.[3]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides step-by-step instructions to address common solubility problems encountered when preparing this compound solutions for experimental use.
Issue 1: this compound precipitates when added to my aqueous buffer (e.g., PBS).
Cause: This is expected behavior due to the hydrophobic nature of this compound. Direct addition to an aqueous medium will likely result in precipitation.
Solution:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds for biological assays. Other potential solvents include ethanol or methanol.
-
Perform serial dilutions. Once a clear stock solution is obtained, perform serial dilutions in the same organic solvent to achieve the desired intermediate concentrations.
-
Final dilution into aqueous buffer. For your final working concentration, dilute the organic stock solution into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤0.1% - 1% v/v). Vigorous vortexing during this final dilution step is recommended to ensure proper dispersion.
Issue 2: My stock solution of this compound in organic solvent is not clear.
Cause: The concentration of this compound may be too high even for the organic solvent, or the solvent may not be of sufficient purity.
Solution:
-
Try a different organic solvent. If DMSO is not effective, consider other solvents such as ethanol, methanol, or dichloromethane, if compatible with your experimental setup.
-
Gently warm the solution. Warming the solution to 37°C may aid in dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
-
Sonication. Use a bath sonicator to provide mechanical energy to aid in the dissolution process.
-
Reduce the stock concentration. If the above steps do not yield a clear solution, the desired concentration may be above the solubility limit. Prepare a new stock solution at a lower concentration.
Issue 3: I observe a precipitate in my cell culture media after adding the this compound working solution.
Cause: Even with a final low concentration of organic solvent, the aqueous nature of the cell culture medium can cause the compound to precipitate out of solution over time.
Solution:
-
Decrease the final concentration of this compound. The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous medium.
-
Increase the serum concentration in the media (if applicable and compatible with the experiment). Serum proteins can sometimes help to stabilize hydrophobic compounds in solution.
-
Use a formulation aid. Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations. Extensive validation is required to ensure these agents do not interfere with the experimental outcome.
Quantitative Data Summary
While specific quantitative solubility data for this compound is unavailable, the following table summarizes the reported solubility of the related compound, Napyradiomycin A1, to provide a general guideline.
| Solvent | Solubility |
| Dichloromethane | Soluble[3] |
| DMSO | Soluble[3] |
| Ethanol | Soluble[3] |
| Methanol | Soluble[3] |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₂₅H₂₈Cl₂O₅) is 483.39 g/mol .
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4[4]
-
Sterile polypropylene tubes
Procedure:
-
Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your experiment.
-
Perform any necessary intermediate dilutions of the 10 mM stock solution in DMSO.
-
Add the required volume of the this compound stock (or intermediate dilution) to the appropriate volume of PBS.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion.
-
Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Potential Signaling Pathway: Napyradiomycin-Induced Apoptosis
Caption: A diagram illustrating a potential intrinsic apoptosis pathway induced by this compound.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. napyradiomycin A1 | 103106-24-7 [amp.chemicalbook.com]
- 4. SOLUTION- 02 - Phosphate Buffered Saline (PBS) protocol v1 [protocols.io]
"reducing background noise in Napyradiomycin C1 enzymatic assays"
Technical Support Center: Napyradiomycin C1 Enzymatic Assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers reduce background noise and improve signal quality in enzymatic assays involving this compound.
Troubleshooting Guide
High background noise can obscure results, leading to low sensitivity and inaccurate data.[1] This section addresses common causes of high background and other assay problems in a question-and-answer format.
Q1: My blank wells (no enzyme or no substrate) have a very high signal. What is the cause?
A1: A high signal in blank wells typically points to issues with the assay components or the detection method itself. Potential causes include:
-
Reagent Contamination: One or more of your reagents (buffer, substrate, cofactor) may be contaminated or may have degraded.[2] Prepare fresh reagents and store them under the recommended conditions, avoiding repeated freeze-thaw cycles.[3]
-
Buffer Issues: The buffer itself might be interacting with the substrate or detection reagents. High buffer concentrations can sometimes increase noise.[4] Ensure the buffer's pH is optimal for the enzyme and stable throughout the experiment, as small deviations can alter activity and background.[5][6]
-
Substrate Instability: The substrate may be unstable and spontaneously break down into a product that generates a signal. Test substrate stability by incubating it in the assay buffer without the enzyme and measuring the signal over time.
-
Detection Reagent Interference: If you are using a coupled assay, the coupling enzymes or reagents may be producing a background signal.[3] Run controls containing only the coupling components to quantify this background.[3]
-
Plate Issues: The microplate itself may be dirty or autofluorescent (if using a fluorescence readout).[3] Always use new, high-quality plates recommended for your assay type (e.g., black plates for fluorescence to minimize crosstalk).[3]
Q2: My negative control wells (containing all components except the inhibitor, this compound) show a high signal, but my blanks are low. What's wrong?
A2: This scenario suggests that an interaction between the assay components is causing the high background. Consider these possibilities:
-
Non-Specific Binding: The enzyme or detection antibodies may be binding non-specifically to the surface of the well.[2] Insufficient blocking is a common cause.[1] Increase the concentration or incubation time of your blocking agent (e.g., Bovine Serum Albumin - BSA).[1]
-
Enzyme Concentration Too High: An excessive enzyme concentration can lead to a very rapid reaction that is difficult to measure accurately and may increase background.[5] Perform an enzyme titration to find the lowest concentration that gives a robust and linear signal over time.
-
Cross-Reactivity: In immunoassays, the detection antibody may be cross-reacting with other components in the assay.[2] Ensure the antibody is highly specific to the target analyte.[2]
Q3: I'm observing significant signal variability or "drift" between replicate wells and plates. How can I improve consistency?
A3: Signal instability and poor reproducibility can arise from procedural inconsistencies or reagent degradation.
-
Inadequate Washing: Residual unbound reagents can produce false signals if not washed away completely.[7] Optimize your washing technique, including the number of washes, duration, and buffer composition. Adding a mild detergent like Tween-20 to the wash buffer can help.[1]
-
Pipetting Errors: Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated, use fresh tips for each reagent, and be careful not to touch the sides of the wells.[2]
-
Evaporation: Evaporation from wells, especially at the edges of the plate, can concentrate reagents and alter results.[5] Use plate sealers during incubation steps and avoid prolonged exposure to open air.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[5][6] Ensure all reagents and the plate are equilibrated to the correct assay temperature before starting the reaction.[5] Use a temperature-controlled plate reader.[3]
Q4: My test compound, this compound, appears to be interfering with the assay readout. How can I confirm and correct for this?
A4: Colored or fluorescent compounds can directly interfere with absorbance or fluorescence-based readouts.[3][8]
-
Spectral Interference: this compound is a colored compound (pale yellow oil) with strong UV absorption, which could interfere with absorbance readings.[9] To check for this, add this compound to a completed reaction (after the stop solution is added) and measure the signal. A change in signal indicates direct interference.[10]
-
Counter-Screen: Run a parallel assay that lacks the enzyme but includes all other components and the test compound.[3] This will help identify compounds that generate a signal on their own.
-
Orthogonal Assay: Confirm hits using an alternative detection method (e.g., luminescence instead of fluorescence) that is less susceptible to the specific type of interference.[3]
Frequently Asked Questions (FAQs)
Q: What are the optimal buffer conditions for a Napyradiomycin-related enzymatic assay?
A: The optimal buffer depends on the specific enzyme being assayed. However, for the enzymes involved in Napyradiomycin biosynthesis, a HEPES-KOH buffer at pH 8.0 has been shown to be effective.[11][12] It is crucial to determine the optimal pH and ionic strength for your specific enzyme empirically.[6] Buffers like Tris, HEPES, and phosphate are common choices, but be aware that phosphate buffers can sometimes interfere with kinase assays.[6]
Q: What controls are essential for a reliable assay?
A: At a minimum, every plate should include:
-
Blank Control: Contains all reagents except the enzyme. This helps determine background from the buffer and substrate.[3]
-
Negative Control (Vehicle Control): Contains all reagents, including the enzyme and the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This represents 100% enzyme activity.
-
Positive Control: Contains all reagents and a known inhibitor of the enzyme. This confirms that the assay can detect inhibition.
Q: How can I prevent non-specific binding of proteins to the plate?
A: Non-specific binding is a major cause of high background.[2] The most effective method to prevent this is by using a blocking buffer after coating the plate and before adding other reagents.[1] Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[1] Optimizing the blocking agent's concentration and incubation time is critical.[1]
Experimental Protocols
Protocol: General Absorbance-Based Enzymatic Inhibitor Assay
This protocol provides a framework for testing the inhibitory activity of compounds like this compound against a generic enzyme that produces a colorimetric product.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM buffer solution (e.g., Tris-HCl, HEPES) at the optimal pH for your enzyme.[6] Ensure the pH is verified at the assay temperature.[5]
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer. Store on ice. Just before use, dilute to the final working concentration determined by an enzyme titration experiment.[13]
-
Substrate Stock Solution: Prepare a concentrated stock of the substrate in the appropriate solvent (e.g., assay buffer or ultrapure water).
-
Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock in a suitable solvent like DMSO. Prepare serial dilutions to generate a dose-response curve.
-
Stop Solution: A reagent to terminate the enzymatic reaction (e.g., a strong acid or base).
2. Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well clear flat-bottom plate.
-
Add 2 µL of the inhibitor (this compound) or vehicle (DMSO) to the appropriate wells (Negative and Positive Controls, Test wells).
-
Add 20 µL of the diluted enzyme solution to all wells except the "Blank" wells. Add 20 µL of assay buffer to the "Blank" wells.
-
Mix gently by tapping the plate and incubate for 15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 25 µL of Stop Solution to all wells.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the Blank wells from all other wells.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_of_Test_Well / Signal_of_Negative_Control))
Data Presentation: Assay Optimization Tables
Effective assay development requires optimizing the concentrations of key components.[14] Use the tables below as a guide for your optimization experiments.
Table 1: Enzyme Concentration Titration
| Enzyme Concentration (nM) | Signal (Absorbance) | Background (Absorbance) | Signal-to-Background Ratio |
| 100 | 2.15 | 0.12 | 17.9 |
| 50 | 1.88 | 0.11 | 17.1 |
| 25 | 1.45 | 0.10 | 14.5 |
| 12.5 | 0.85 | 0.10 | 8.5 |
| 6.25 | 0.42 | 0.09 | 4.7 |
| 0 (Blank) | 0.10 | 0.10 | 1.0 |
Objective: Select the lowest concentration that provides a robust signal-to-background ratio.
Table 2: Buffer pH Optimization
| Buffer pH | Signal (Absorbance) | Background (Absorbance) | Signal-to-Background Ratio |
| 6.5 | 0.55 | 0.15 | 3.7 |
| 7.0 | 0.98 | 0.12 | 8.2 |
| 7.5 | 1.45 | 0.10 | 14.5 |
| 8.0 | 1.32 | 0.18 | 7.3 |
| 8.5 | 0.89 | 0.25 | 3.6 |
Objective: Identify the pH that maximizes enzyme activity while keeping background low.
Visualizations
Caption: Standard experimental workflow for an enzymatic inhibitor assay.
Caption: Troubleshooting flowchart for diagnosing high background noise.
Caption: How test compounds can interfere with optical assay signals.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Assay of Peroxidase (EC 1.11.1.7) [sigmaaldrich.com]
- 14. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Napyradiomycin C1 in Bacterial Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Napyradiomycin C1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general spectrum of activity?
This compound is a meroterpenoid natural product produced by Streptomyces species.[1][2] It belongs to the napyradiomycin class of compounds, which are known to exhibit antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1]
Q2: What is the suspected mechanism of action of this compound?
While the precise cellular target of this compound in bacteria has not been definitively identified in publicly available literature, meroterpenoids, in general, can exert their antimicrobial effects through various mechanisms. These include disruption of the cell membrane, inhibition of essential enzymes, and interference with protein synthesis.[3] Given that this compound is produced by Streptomyces, it is plausible that its mechanism is novel and distinct from commonly used antibiotics.
Q3: What are the common reasons for observing resistance to this compound in my bacterial cultures?
Resistance to this compound can arise from several factors, broadly categorized as:
-
Intrinsic Resistance: The bacterium may naturally possess characteristics that make it non-susceptible to this compound.
-
Acquired Resistance: The bacterium may have developed resistance through genetic mutation or acquisition of resistance genes. Common mechanisms include enzymatic degradation of the antibiotic, modification of the antibiotic's target, or active pumping of the drug out of the cell (efflux).[4]
Q4: How can I confirm that my bacterial culture has developed resistance to this compound?
The most common method to confirm resistance is by determining the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain. An increase in the MIC value compared to a susceptible control strain indicates the development of resistance. This can be achieved through standardized broth microdilution or agar dilution methods.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter in your experiments.
Problem 1: Consistently high Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| Inherent Resistance of the Bacterial Strain | Test this compound against a known susceptible control strain (e.g., a standard laboratory strain of Staphylococcus aureus) to verify the activity of your compound stock. |
| Degradation of this compound Stock | Prepare a fresh stock solution of this compound and repeat the MIC assay. Store the stock solution under recommended conditions (e.g., protected from light, at an appropriate temperature). |
| Incorrect Inoculum Density | Ensure the bacterial inoculum is standardized to the recommended density (typically ~5 x 10^5 CFU/mL for broth microdilution) as a high inoculum can lead to falsely elevated MICs.[5] |
| Binding of this compound to Assay Medium Components | Consider using a different growth medium for the MIC assay to rule out potential inactivation of the compound by media components. |
Problem 2: Inconsistent or variable MIC results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Standardize your inoculum preparation method. Ensure consistent growth phase and density of the bacterial culture used for each experiment. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each dilution to avoid cross-contamination and inaccurate concentrations. |
| Incomplete Solubilization of this compound | Ensure this compound is fully dissolved in the solvent before preparing serial dilutions. Visually inspect for any precipitate. |
| Variable Incubation Conditions | Maintain consistent incubation temperature and duration for all experiments. Ensure proper atmospheric conditions if working with specific bacterial types. |
Problem 3: Bacterial growth is observed at all concentrations of this compound in a serial passage experiment.
| Possible Cause | Troubleshooting Step |
| Rapid Development of High-Level Resistance | This is a possible outcome. To investigate, perform whole-genome sequencing on the resistant isolates to identify potential mutations in genes associated with resistance (e.g., efflux pumps, target enzymes). |
| Contamination of the Culture | Streak the culture on an agar plate to check for purity. Contaminating organisms may be inherently resistant to this compound. |
| Inactivation of this compound by the Bacteria | Test the supernatant from the resistant culture for remaining antibiotic activity against a susceptible strain. A lack of activity may suggest enzymatic degradation of the compound. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods and is a standard procedure for determining the MIC of an antimicrobial agent.[5][6][7][8]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare the Microtiter Plate: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Prepare Serial Dilutions:
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the 10th well. Discard the final 100 µL from the 10th well. The 11th well will serve as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to each well from 1 to 11. Do not add bacteria to the 12th well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Induction of Resistance through Serial Passage
This protocol is designed to induce resistance in a bacterial strain by repeatedly exposing it to sub-lethal concentrations of this compound.[9][10][11][12]
Materials:
-
Bacterial culture
-
This compound
-
Growth medium (e.g., MHB)
-
Sterile culture tubes or 96-well plates
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain as described in Protocol 1.
-
First Passage:
-
In a new 96-well plate or series of tubes, prepare serial dilutions of this compound as in the MIC protocol.
-
Inoculate with the bacterial strain at a concentration of ~5 x 10^5 CFU/mL.
-
Incubate for 18-24 hours.
-
-
Subsequent Passages:
-
Identify the well with the highest concentration of this compound that shows bacterial growth (this is the sub-MIC).
-
Use the culture from this well to inoculate a fresh set of serial dilutions of this compound.
-
Repeat this process for a desired number of passages (e.g., 15-30 days).
-
-
Monitor MIC: Periodically determine the full MIC of the passaged culture to monitor the development of resistance. A significant increase in the MIC indicates acquired resistance.
Protocol 3: PCR-Based Detection of Putative Resistance Genes
This protocol provides a general framework for using PCR to screen for the presence of known resistance genes that may be acquired by bacteria.[13][14][15][16]
Materials:
-
DNA extraction kit
-
Resistant and susceptible bacterial isolates
-
Primers specific for known resistance genes (e.g., efflux pumps, modifying enzymes)
-
PCR master mix
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from both the resistant and the original susceptible bacterial strains using a commercial kit.
-
PCR Amplification:
-
Set up PCR reactions containing the extracted DNA, specific primers for the target resistance gene(s), and PCR master mix.
-
Include a positive control (DNA from a strain known to carry the gene) and a negative control (no DNA template).
-
-
Thermocycling: Perform PCR using an appropriate cycling program with annealing temperatures optimized for the specific primers. A typical program includes an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, followed by a final extension.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size in the resistant isolate and not in the susceptible isolate suggests the acquisition of the resistance gene.
Data Presentation
Table 1: Example of MIC Data for this compound against Staphylococcus aureus
| Strain | Passage Number | MIC (µg/mL) | Fold Change in MIC |
| ATCC 29213 (Control) | N/A | 2 | - |
| Experimental Isolate | 0 | 2 | 1x |
| Experimental Isolate | 5 | 8 | 4x |
| Experimental Isolate | 10 | 32 | 16x |
| Experimental Isolate | 15 | 128 | 64x |
Visualizations
References
- 1. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tackling Antibiotic Resistance with Compounds of Natural Origin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. emerypharma.com [emerypharma.com]
- 10. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serial passage – REVIVE [revive.gardp.org]
- 12. Serial passage - Wikipedia [en.wikipedia.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. journals.asm.org [journals.asm.org]
- 15. PCR detection and sequencing of antibiotic resistance genes [bio-protocol.org]
- 16. Multiplex PCR Assay for Simultaneous Detection of Nine Clinically Relevant Antibiotic Resistance Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation for Napyradiomycin C1 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation conditions for increased Napyradiomycin C1 production from Streptomyces species.
Troubleshooting Guides
This section addresses common issues encountered during the fermentation process for this compound production.
Issue 1: Low or No Production of this compound
| Possible Cause | Recommended Solution |
| Incorrect Strain or Strain Vigor | - Verify the identity of your Streptomyces strain using 16S rRNA sequencing. - Use a fresh culture from a frozen stock for inoculation. Avoid repeated subculturing, which can lead to strain degradation. |
| Suboptimal Medium Composition | - Review and optimize the components of your fermentation medium. Key components to consider are carbon sources (e.g., starch, glucose), nitrogen sources (e.g., yeast extract, peptone), and mineral salts (e.g., KBr, Fe₂(SO₄)₃, CaCO₃).[1] - Refer to the Data Presentation section for a baseline production medium. |
| Inappropriate Fermentation Parameters | - Ensure that the pH, temperature, agitation, and aeration rates are within the optimal range for your Streptomyces strain. For many Streptomyces species, a pH around 7.0 and a temperature of 28-30°C are good starting points.[1][2] |
| Contamination | - Check for microbial contamination by plating a sample of your fermentation broth on a general-purpose microbiological medium. - If contamination is present, discard the culture and review your sterile techniques. |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Recommended Solution |
| Variability in Inoculum Preparation | - Standardize your inoculum preparation protocol, including the age and volume of the seed culture. A typical inoculum size is around 5-6%.[1][2] |
| Inconsistent Medium Preparation | - Ensure all media components are accurately weighed and dissolved completely. - Calibrate your pH meter regularly to ensure consistent initial pH of the medium. |
| Fluctuations in Fermentation Conditions | - Monitor and log fermentation parameters (temperature, pH, dissolved oxygen) throughout the process to identify any deviations. - Ensure your fermentation equipment is properly calibrated and maintained. |
| Inaccurate Quantification | - Validate your analytical method for this compound quantification (e.g., HPLC) to ensure accuracy and reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound production?
A1: A modified A1BFe + C medium has been successfully used for the production of various napyradiomycins from Streptomyces sp. SCSIO 10428.[1] The composition is as follows:
| Component | Concentration (g/L) |
| Starch | 10 |
| Yeast Extract | 4 |
| Peptone | 2 |
| KBr | 0.1 |
| Fe₂(SO₄)₃·4H₂O | 0.04 |
| CaCO₃ | 1 |
| Sea Salt | 30 |
The initial pH should be adjusted to 7.0 before sterilization.[1]
Q2: What are the optimal physical parameters for fermentation?
A2: While optimal conditions can be strain-specific, a good starting point for Streptomyces fermentation for napyradiomycin production is:
-
Temperature: 28°C[1]
-
Agitation: 200 rpm in shake flasks[1]
-
Fermentation Time: 7 days for the production phase[1]
Q3: How can I improve the yield of this compound?
A3: Yield optimization is a multi-step process. Consider the following strategies:
-
Media Optimization: Systematically vary the concentrations of carbon and nitrogen sources, as well as key minerals. Response surface methodology can be an effective statistical approach for this.
-
Parameter Optimization: Perform experiments to determine the optimal pH, temperature, and agitation/aeration rates for your specific strain.
-
Precursor Feeding: Based on the biosynthetic pathway, feeding precursors such as mevalonate or acetate at specific time points during fermentation may enhance the yield.[3]
Q4: What is the general biosynthetic pathway for napyradiomycins?
A4: Napyradiomycins are meroterpenoids, meaning they are synthesized from both polyketide and isoprenoid precursors. The core naphthoquinone structure is derived from a pentaketide, while the terpene side chains originate from the mevalonate pathway.[3] The biosynthesis of Napyradiomycins A1 and B1, which are structurally related to C1, involves a series of enzymatic steps including prenylation and halogenation.[4][5]
Data Presentation
The following tables present hypothetical data to illustrate the effect of varying key fermentation parameters on this compound production. These should be used as a guide for designing your own optimization experiments.
Table 1: Effect of pH on this compound Production
| Initial pH | This compound Titer (mg/L) |
| 6.0 | 45 |
| 6.5 | 78 |
| 7.0 | 110 |
| 7.5 | 95 |
| 8.0 | 60 |
Table 2: Effect of Temperature on this compound Production
| Temperature (°C) | This compound Titer (mg/L) |
| 25 | 85 |
| 28 | 115 |
| 30 | 105 |
| 32 | 70 |
| 35 | 40 |
Table 3: Effect of Starch Concentration on this compound Production
| Starch (g/L) | This compound Titer (mg/L) |
| 5 | 65 |
| 10 | 112 |
| 15 | 125 |
| 20 | 118 |
| 25 | 90 |
Experimental Protocols
1. Seed Culture Preparation
-
Aseptically inoculate a single colony of Streptomyces sp. into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., modified A1BFe + C).[1]
-
Incubate the flask on a rotary shaker at 200 rpm and 28°C for 3 days.[1]
2. Production Fermentation
-
Transfer a 6% (v/v) inoculum from the seed culture into a 500 mL Erlenmeyer flask containing 150 mL of production medium.[1]
-
Incubate the production culture on a rotary shaker at 200 rpm and 28°C for 7 days.[1]
3. Extraction and Quantification of this compound
-
After 7 days of fermentation, extract the whole fermentation broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detect and quantify this compound by monitoring the absorbance at a characteristic wavelength (e.g., 254 nm) and comparing the peak area to a standard curve of purified this compound.
Mandatory Visualization
Caption: Proposed biosynthetic pathway for napyradiomycins.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"troubleshooting inconsistent results in Napyradiomycin C1 bioassays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Napyradiomycin C1 bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound bioassays in a question-and-answer format.
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent MIC values are a common challenge in bioassays. Several factors related to the compound, experimental setup, and procedure can contribute to this variability.
Potential Causes and Solutions:
-
Compound Stability and Storage: this compound, like many natural products, can be sensitive to degradation.
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results.
-
Solvent Effects: The solvent used to dissolve this compound can impact its activity and interact with the assay components.
-
Solution: Use a consistent, high-purity solvent such as DMSO or ethanol, in which related napyradiomycins are soluble.[4] Prepare a high-concentration stock solution and dilute it so that the final solvent concentration in your assay is minimal (typically ≤1%) to avoid solvent-induced bacterial growth inhibition or enhancement.[5][6][7] Run a solvent-only control to assess its effect on bacterial growth.
-
-
Assay Medium: The composition of the growth medium can affect the bioactivity of the compound.
-
Solution: Use a standardized and recommended medium for your bacterial strain, such as Mueller-Hinton Broth (MHB) for non-fastidious bacteria.[3] Ensure the pH of the medium is consistent across experiments.
-
Q2: I'm observing precipitation of this compound in my assay wells. How can I prevent this?
Precipitation can lead to inaccurate and unreliable results by reducing the effective concentration of the compound in the solution.
Potential Causes and Solutions:
-
Poor Solubility: this compound may have limited solubility in aqueous assay media.
-
Solution: While specific solubility data for this compound is limited, related compounds are soluble in DMSO, ethanol, and methanol.[4] Ensure your stock solution is fully dissolved before preparing dilutions. You may need to gently warm the stock solution or use sonication.
-
-
High Final Concentration: The concentration of this compound in the assay may exceed its solubility limit in the final medium.
-
Solution: If precipitation is observed at higher concentrations, consider lowering the starting concentration in your serial dilution.
-
-
Solvent Choice: The choice of solvent and its final concentration can influence the solubility of the compound in the assay medium.
-
Solution: Test different biocompatible solvents for your stock solution. Sometimes, a small percentage of a co-solvent can improve solubility.
-
Q3: I am not observing any antibacterial activity with this compound, even at high concentrations. What should I check?
A lack of activity can be due to several factors, from the compound itself to the experimental design.
Potential Causes and Solutions:
-
Compound Purity and Integrity: The supplied this compound may be impure or degraded.
-
Bacterial Strain Resistance: The bacterial strain you are using may be resistant to this compound. Napyradiomycins are primarily active against Gram-positive bacteria.[8]
-
Solution: Test against a panel of known sensitive Gram-positive strains, such as Staphylococcus aureus or Bacillus subtilis.[8] Include a positive control antibiotic with known activity against your test strain to validate the assay.
-
-
Inappropriate Assay Conditions: The chosen assay conditions may not be optimal for detecting the activity of this compound.
-
Solution: Review your protocol, including incubation time and temperature, to ensure they are appropriate for the test organism.
-
Q4: My results show bacterial growth in the negative control wells and no growth in the positive control wells. What does this indicate?
This scenario points to fundamental issues with your experimental setup and reagents.
Potential Causes and Solutions:
-
Contamination: Your medium, reagents, or the 96-well plate may be contaminated.
-
Solution: Use sterile techniques throughout the procedure. Ensure all media and reagents are sterile.
-
-
Inactive Positive Control: The positive control antibiotic may have lost its activity.
-
Solution: Use a fresh, properly stored stock of the positive control antibiotic.
-
-
Non-viable Inoculum: The bacterial inoculum may not have been viable.
-
Solution: Ensure your bacterial culture is fresh and in the correct growth phase.
-
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various napyradiomycin compounds against different bacterial strains as reported in the literature. This data can serve as a reference for expected activity ranges.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1-2 | [8] |
| Napyradiomycin A1 | Bacillus subtilis SCSIO BS01 | 1 | [8] |
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.5 | [8] |
| Napyradiomycin B3 | Bacillus subtilis SCSIO BS01 | 0.25 | [8] |
| 3-dechloro-3-bromonapyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1 | [8] |
| 3-dechloro-3-bromonapyradiomycin A1 | Bacillus subtilis SCSIO BS01 | 0.5 | [8] |
Experimental Protocols
A detailed, standardized protocol is crucial for obtaining reproducible results. Below is a recommended protocol for determining the MIC of this compound using the broth microdilution method.
Protocol: Broth Microdilution Assay for this compound
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO, sterile)
- Mueller-Hinton Broth (MHB, sterile)
- Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
- Positive control antibiotic (e.g., Vancomycin)
- Sterile 96-well microtiter plates
- Sterile pipette tips and tubes
- Incubator (37°C)
- Spectrophotometer or McFarland standards
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO. Ensure the compound is completely dissolved. Store at -80°C.
- Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Assay Procedure:
- Add 100 µL of sterile MHB to all wells of a 96-well plate.
- Add an additional 100 µL of the this compound stock solution (or a working dilution) to the first well of each row to be tested, resulting in a starting concentration of 500 µg/mL (assuming a 1 mg/mL stock).
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
- Set up control wells:
- Positive Control: A serial dilution of a standard antibiotic (e.g., Vancomycin).
- Negative (Growth) Control: Wells containing MHB and the bacterial inoculum only.
- Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
- Sterility Control: Wells containing MHB only.
- Add 100 µL of the standardized bacterial inoculum to all wells except the sterility control.
- Cover the plate and incubate at 37°C for 18-24 hours.
4. Data Analysis:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent results in bioassays.
General Bioassay Workflow
Caption: A high-level overview of the experimental workflow for a bioassay.
References
- 1. Napyradiomycin C2_TargetMol [targetmol.com]
- 2. Napyradiomycin A1|103106-24-7|MSDS [dcchemicals.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. napyradiomycin A1 | 103106-24-7 [amp.chemicalbook.com]
- 5. Effect of extraction solvent on metabolites content, antioxidant, and antibacterial activity of coffee bagasse [scielo.org.mx]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
"Napyradiomycin C1 degradation products and their interference"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Napyradiomycin C1. The information addresses potential issues related to its degradation products and their interference in experimental settings.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Biological Assays
You are observing variable IC50 values, unexpected off-target effects, or a general loss of potency in your biological assays involving this compound. This could be due to the degradation of the parent compound and the presence of interfering degradation products.
Troubleshooting Steps:
-
Assess Sample Purity:
-
Protocol: Perform High-Performance Liquid Chromatography (HPLC) analysis on your stock solution and the final assay solution of this compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection: UV-Vis detector at the absorbance maxima of this compound.
-
-
Interpretation: Compare the chromatogram of your sample to a freshly prepared standard. The presence of additional peaks indicates potential degradation products.
-
-
Forced Degradation Study:
-
Objective: To intentionally degrade this compound under controlled stress conditions to generate its potential degradation products. This will help in identifying these products and developing an analytical method to separate them from the parent compound.
-
Protocol:
-
Prepare solutions of this compound in appropriate solvents (e.g., methanol, DMSO).
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal: 80°C for 48-72 hours (in solid state and in solution).
-
Photolytic: Expose to UV light (254 nm) and visible light for an extended period.
-
-
Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
-
-
-
Activity Profiling of Degradation Products:
-
If the forced degradation study reveals significant degradation, attempt to isolate the major degradation products using preparative HPLC.
-
Test the biological activity of the isolated degradation products in your assay to determine if they are inactive, have reduced activity, or exhibit a different activity profile that could interfere with your results.
-
Potential Degradation Pathways for this compound:
Based on the structure of this compound, a chlorinated naphthoquinone with a terpenoid side chain, potential degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, ester or ether linkages, if present in a related analogue, could be cleaved. The lactone ring in some meroterpenoids is also susceptible to hydrolysis.
-
Oxidation: The quinone moiety is redox-active and can undergo reactions. The terpenoid side chain is also susceptible to oxidation.
-
Isomerization: Double bonds in the side chain can undergo isomerization.
-
Dehalogenation: The chlorine atoms may be removed under certain conditions.
Below is a conceptual workflow for investigating degradation.
Caption: Workflow for troubleshooting inconsistent bioassay results.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms
During routine analysis of this compound samples, you observe new, unidentified peaks that were not present in the initial analysis of the batch.
Troubleshooting Steps:
-
System Suitability Check:
-
Ensure your HPLC system is performing correctly. Run a blank (mobile phase) and a standard solution of this compound. Check for carryover, pressure fluctuations, and consistent retention times.
-
-
Investigate Sample Handling and Storage:
-
Storage Conditions: Review how the this compound stock solutions and samples are stored. Exposure to light, elevated temperatures, or non-neutral pH can cause degradation.
-
Solvent Stability: this compound may have different stability in various solvents. If you are using a new solvent, test the stability of the compound in that solvent over time.
-
-
Characterize the Unknown Peaks:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical step in identifying potential degradation products.
-
UV-Vis Spectra: Use a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peaks. Compare these spectra to that of this compound. Structurally related degradation products may have similar, but shifted, spectra.
-
Table 1: HPLC Troubleshooting for Unknown Peaks
| Observation | Potential Cause | Suggested Action |
| Ghost peaks | Contamination in mobile phase or injector | Flush the system, use fresh high-purity solvents. |
| Broad peaks | Column degradation, poor sample solubility | Use a guard column, replace the analytical column, ensure the sample is fully dissolved in the mobile phase. |
| Split peaks | Channeled or partially blocked column | Reverse-flush the column, replace if the problem persists. |
| Shifting retention times | Inconsistent mobile phase composition, temperature fluctuations | Prepare fresh mobile phase, use a column oven. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, for many complex natural products, it is recommended to store them as a solid at -20°C or lower, protected from light and moisture. Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be stored at -80°C in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.
Q2: How can I be sure that the biological activity I am observing is from this compound and not a degradation product?
A2: The best practice is to always use freshly prepared solutions from a well-characterized solid material. It is highly recommended to perform a purity check by HPLC before conducting sensitive biological experiments. If you suspect degradation, a full stability-indicating method development, as described in the troubleshooting guide, should be undertaken.
Q3: What are some known analogues of this compound that could potentially interfere with my experiments?
A3: The napyradiomycin family is large, with many structurally similar compounds. Some examples that have been isolated from microbial sources include Napyradiomycin A1, B1, and various hydroxylated or de-chlorinated analogues. These compounds share the same core structure and may have overlapping biological activities or analytical signals.
Table 2: Selected Napyradiomycin Analogues
| Compound | Key Structural Difference from C1 (Conceptual) | Potential for Interference |
| Napyradiomycin A1 | Different side chain configuration | High |
| Napyradiomycin B1 | Different side chain cyclization | High |
| Dechloro-Napyradiomycins | Lack of one or more chlorine atoms | Moderate to High |
| Hydroxylated Napyradiomycins | Addition of hydroxyl groups | Moderate to High |
Q4: Are there any known signaling pathways affected by this compound that I should be aware of?
A4: The biological activities of napyradiomycins are still under investigation. Some studies have shown that they can induce apoptosis in cancer cell lines. The exact protein targets and signaling pathways are not yet fully elucidated.
Caption: Postulated signaling pathway for this compound.
"selection of appropriate solvents for Napyradiomycin C1 stock solutions"
This technical support center provides guidance on the selection of appropriate solvents for preparing Napyradiomycin C1 stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the volume of the solvent: The compound may be more concentrated than its solubility limit in the chosen volume.
-
Gentle warming: Briefly and gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious as prolonged heating can lead to degradation.
-
Vortexing or sonication: Agitate the solution using a vortex mixer or a sonication bath to enhance dissolution.
-
Try an alternative solvent: If DMSO is not suitable for your downstream application, consider ethanol or methanol. However, the solubility in these solvents may be lower than in DMSO.
Q3: How should I store my this compound stock solution?
A3: For long-term stability, it is recommended to store this compound stock solutions at -80°C . For short-term storage, -20°C may be acceptable. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. A product datasheet for the related compound Napyradiomycin C2 suggests that in solvent, it is stable for up to one year when stored at -80°C.
Q4: What is the recommended final concentration of DMSO in my experiment?
A4: The final concentration of DMSO in your experimental setup (e.g., cell culture) should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.5% or lower is generally considered safe for most cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Data Presentation
Table 1: Qualitative Solubility of Napyradiomycin A1 (a related compound)
| Solvent | Solubility |
| Dichloromethane | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Data based on information for Napyradiomycin A1, as specific quantitative data for this compound is not available.
Table 2: Recommended Storage Conditions for Napyradiomycin Stock Solutions
| Storage Type | Temperature | Duration | Special Considerations |
| Short-term | -20°C | Days to weeks | Avoid repeated freeze-thaw cycles. |
| Long-term | -80°C | Months to a year | Aliquot to single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be applied.
-
Aliquot for storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store appropriately: Label the aliquots clearly and store them at -80°C for long-term storage.
Mandatory Visualization
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Logical steps for troubleshooting this compound dissolution issues.
Technical Support Center: Minimizing Off-Target Effects of Napyradiomycin C1 in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Napyradiomycin C1 in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: High cytotoxicity observed at concentrations expected to be specific for the primary target.
-
Question: Why am I seeing significant cell death at concentrations of this compound that should be selective for my target of interest?
-
Possible Cause: This could be due to off-target effects, where this compound interacts with other cellular proteins essential for cell survival, or it could be a result of general cellular stress responses. Napyradiomycins are known to induce apoptosis, and this effect might be triggered by off-target interactions.[1] As a quinone-containing compound, this compound may also induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[2][3]
-
Troubleshooting Steps:
-
Perform a dose-response curve with a wider range of concentrations: This will help to distinguish between on-target and off-target cytotoxicity. A steep curve at lower concentrations followed by a shallower curve at higher concentrations may indicate a switch from on-target to off-target effects.
-
Use a structurally related but inactive analog as a negative control: If a known inactive analog of this compound is available, its use can help determine if the observed cytotoxicity is due to the specific chemical scaffold rather than inhibition of the intended target.
-
Assess markers of cellular stress: Measure ROS levels using fluorescent probes (e.g., DCFDA) and assess markers of DNA damage (e.g., γH2AX staining). Increased levels of these markers at cytotoxic concentrations would suggest off-target stress responses.
-
Employ orthogonal assays: Confirm the on-target activity at non-cytotoxic concentrations using a different assay format. For example, if you are using a reporter assay, validate your findings with a direct binding assay or an enzymatic assay.
-
Issue 2: Discrepancy between biochemical assay results and cell-based assay results.
-
Question: this compound is potent in my biochemical assay, but shows much weaker activity or inconsistent results in my cell-based assay. Why?
-
Possible Cause: This discrepancy can arise from several factors, including poor cell permeability of the compound, active efflux from the cells by transporters, or rapid metabolism of the compound within the cell. Off-target effects within the complex cellular environment could also mask the on-target effect.
-
Troubleshooting Steps:
-
Evaluate cell permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of this compound.
-
Investigate the role of efflux pumps: Co-incubate cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the potency of this compound increases.
-
Assess compound stability: Measure the stability of this compound in your cell culture medium and in the presence of cells over the time course of your experiment.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells, helping to bridge the gap between biochemical and cellular data.
-
Issue 3: Unexpected changes in cellular signaling pathways.
-
Question: I am observing modulation of a signaling pathway that is not directly linked to the known target of this compound. Is this an off-target effect?
-
Possible Cause: Yes, this is a strong indication of an off-target effect. Small molecules can interact with multiple proteins, leading to the activation or inhibition of unintended signaling cascades. For instance, many natural products have been shown to modulate major signaling pathways like MAPK and PI3K/Akt.[4][5][6]
-
Troubleshooting Steps:
-
Perform kinase profiling: As many signaling pathways are regulated by kinases, screening this compound against a panel of kinases can identify potential off-target kinase interactions.
-
Use pathway-specific inhibitors and activators: To confirm the involvement of a specific off-target pathway, use known inhibitors or activators of that pathway in combination with this compound to see if the unexpected phenotype is rescued or enhanced.
-
Employ "rescue" experiments: If you suspect an off-target, overexpressing the intended target might not rescue the phenotype, whereas overexpressing a downstream component of the affected pathway might.
-
Utilize target deconvolution techniques: Methods like affinity chromatography or proteomic profiling can help to identify the specific off-target proteins responsible for the observed signaling changes.
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of the Napyradiomycin family of compounds?
A1: The Napyradiomycin family of natural products has been shown to exhibit a range of biological activities. Known targets include gastric (H+/K+)-ATPases and estrogen receptors.[1] They are also known to have antibacterial and cytotoxic properties, with the latter being linked to the induction of apoptosis.[1]
Q2: What are the general strategies to minimize off-target effects in cell-based assays?
A2:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.
-
Optimize incubation time: Shorter incubation times can minimize the cumulative effects of off-target activities and cellular stress responses.
-
Use appropriate controls: Always include a vehicle-only control (e.g., DMSO) and, if possible, a structurally related inactive compound.
-
Employ orthogonal approaches: Validate key findings using different experimental setups or assays that measure the same endpoint through a different mechanism.
-
Characterize your cell line: Ensure the cell line you are using expresses the target of interest at a sufficient level and is not prone to unique sensitivities that could be mistaken for off-target effects.
Q3: How can I identify the specific off-targets of this compound?
A3: Identifying unknown off-targets requires specialized techniques. Here are some common approaches:
-
Affinity Chromatography: this compound can be immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Chemical Proteomics: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to assess the binding of this compound to a wide range of proteins in a cellular context.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and its similarity to other compounds with known targets.
-
Genetic Approaches: Techniques like shRNA or CRISPR/Cas9 screening can be used to identify genes that, when knocked down or knocked out, confer resistance to the cytotoxic effects of this compound, potentially revealing off-target dependencies.
Data Presentation
Table 1: Cytotoxicity of Napyradiomycin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Napyradiomycin A1 | HCT-116 | 4.19 | [7] |
| Napyradiomycin B1 | HCT-116 | 13.1 | [7] |
| Napyradiomycin C-type analog 1 | HCT-116 | 16 | [8] |
| Napyradiomycin C-type analog 2 | HCT-116 | 10 | [8] |
| Napyradiomycin C-type analog 3 | HCT-116 | 4.3 | [8] |
| Napyradiomycin A1 | SF-268 | >20 | [9] |
| Napyradiomycin A1 | MCF-7 | >20 | [9] |
| Napyradiomycin A1 | NCI-H460 | >20 | [9] |
| Napyradiomycin A1 | HepG-2 | >20 | [9] |
| 3-dechloro-3-bromonapyradiomycin A1 | SF-268 | 15.4 | [9] |
| 3-dechloro-3-bromonapyradiomycin A1 | MCF-7 | 10.2 | [9] |
| 3-dechloro-3-bromonapyradiomycin A1 | NCI-H460 | 12.8 | [9] |
| 3-dechloro-3-bromonapyradiomycin A1 | HepG-2 | 18.5 | [9] |
Experimental Protocols
1. MTS Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.
-
2. Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.
-
Materials:
-
Kinase selectivity profiling system (commercial kits are available, e.g., from Promega, Reaction Biology)
-
This compound
-
ATP
-
Kinase-specific substrates
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader (luminescence or fluorescence, depending on the kit)
-
-
Protocol:
-
Prepare a working solution of this compound at the desired screening concentration.
-
In a multi-well plate, add the assay buffer, the specific kinase from the panel, and the corresponding substrate.
-
Add this compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) on a plate reader.
-
Calculate the percentage of kinase inhibition for each kinase in the panel relative to the vehicle control.
-
3. Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with its intended target and identifying potential off-targets in a cellular context.
-
Materials:
-
Cells of interest
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein(s)
-
-
Protocol:
-
Culture cells to a sufficient density and treat with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and analyze the protein concentration.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Troubleshooting workflow for addressing off-target effects.
Caption: Potential on- and off-target signaling pathways of this compound.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quinone-scaffolds-as-potential-therapeutic-anticancer-agents-chemistry-mechanism-of-actions-structure-activity-relationships-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
"addressing high variability in MIC determination for Napyradiomycin C1"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering high variability in Minimum Inhibitory Concentration (MIC) determination for Napyradiomycin C1 and related compounds.
Troubleshooting High MIC Variability
Question: Why am I observing significant variability (e.g., greater than two twofold dilutions) in my MIC results for this compound?
Answer: High variability in MIC assays is a common challenge stemming from multiple factors.[1][2] For natural products like this compound, issues can be compounded by the compound's intrinsic properties, such as solubility.[3] Variability can be broadly categorized into methodological, biological, and compound-specific factors. The following guide details potential causes and solutions to help you systematically troubleshoot your experiment.
| Problem Area | Specific Issue | Potential Cause(s) | Recommended Solution(s) |
| Inoculum Preparation | Inconsistent bacterial density between experiments. | Subjective visual preparation of 0.5 McFarland standard; variability in bacterial size, shape, and clustering can yield different CFU counts for the same turbidity.[4] | Standardize inoculum preparation using a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., OD600). Periodically perform plate counts (CFU/mL) to confirm the correlation between OD and viable cell number. |
| Inoculum density is too high or too low. | An "inoculum effect" where higher bacterial counts require more drug to inhibit growth; inocula below 5x10^5 CFU/mL can show false susceptibility.[4][5] | Strictly adhere to standardized protocols (e.g., CLSI guidelines) for the final inoculum concentration in each well, typically 5x10^5 CFU/mL for broth microdilution. | |
| Compound Handling | Precipitation of this compound in the assay medium. | Napyradiomycins are complex meroterpenoids with potentially poor aqueous solubility.[3] | Prepare a high-concentration stock solution in 100% DMSO. When diluting into the assay medium, ensure the final DMSO concentration is consistent across all wells and is non-inhibitory to the test organism (typically ≤1%). Visually inspect plates for precipitation before incubation. |
| Degradation of the compound. | The compound may be unstable in the culture medium over the long incubation period. The age of the antibiotic batch can also influence results.[6] | Use freshly prepared stock solutions for each experiment. If degradation is suspected, perform a time-kill assay or re-quantify the compound concentration post-incubation using an analytical method like HPLC. | |
| Inaccurate serial dilutions. | Pipetting errors, improper mixing, or adherence of the hydrophobic compound to plasticware. | Use calibrated pipettes and low-retention pipette tips. Ensure thorough mixing between each dilution step. Include a known active compound (e.g., gentamicin) as a positive control to validate the dilution series. | |
| Assay Conditions | Variation in incubation time or temperature. | Longer incubation times can lead to higher MIC values as it allows more time for resistant subpopulations to emerge or for the compound to degrade.[2][6] | Use a calibrated incubator and maintain a consistent incubation time (e.g., 16-20 hours for most standard bacteria) for all experiments. |
| Choice of culture medium. | Different media can have varying compositions that affect bacterial growth rates and may interact with the test compound, leading to discrepant results.[5] | Use a standardized, recommended medium such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) unless the specific organism requires a different medium. Report the medium used in all results. | |
| Data Interpretation | Subjective determination of the MIC endpoint. | Difficulty in visually assessing "no growth," especially with compounds that may not fully inhibit growth but only reduce it. | Use a plate reader to measure turbidity (e.g., OD600) for a more objective endpoint. Consider using a growth indicator dye like resazurin, which changes color based on metabolic activity.[7] Define a clear threshold for inhibition (e.g., ≥90% reduction in turbidity compared to the growth control). |
| Biological Factors | Inter-strain or intra-strain variability. | Different bacterial strains, even within the same species, can have genuinely different susceptibilities.[1][8] Natural biological variation occurs in every culture.[1] | Always use well-characterized quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213) in every assay to monitor for variability. When comparing results, ensure the same bacterial strain and passage number are used. |
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC range for this compound? this compound and its analogues are primarily active against Gram-positive bacteria.[9] While specific data for this compound is limited in publicly available literature, related compounds in the napyradiomycin family have shown MIC values ranging from 0.25 to 32 µg/mL against Staphylococcus and Bacillus strains.[10] For example, Napyradiomycin B3 exhibited potent activity with MICs of 0.25-0.5 µg/mL.[10]
Q2: How should I prepare and store this compound stock solutions? Due to its likely hydrophobic nature, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect the solution from light.
Q3: What are the most critical quality control measures to implement? The three most critical controls are:
-
Positive Control: Use a standard antibiotic with a known MIC against your test organism (e.g., gentamicin, vancomycin) to validate your experimental setup and technique.
-
Negative (Growth) Control: Include wells with only the bacterial inoculum and medium (plus the same amount of DMSO as test wells) to ensure the bacteria are viable and growing properly.
-
Sterility Control: Include wells with only the sterile medium to check for contamination.
Q4: Could the plasticware I'm using affect the results? Yes, hydrophobic compounds like this compound can adsorb to the surface of standard polystyrene microplates, effectively lowering the concentration of the compound available to act on the bacteria. If you suspect this is an issue, consider using low-binding plates.
Q5: How can I differentiate between bacteriostatic and bactericidal activity? The MIC value only indicates the minimum concentration that inhibits growth (bacteriostatic). To determine the Minimum Bactericidal Concentration (MBC), you can subculture an aliquot from the clear wells (at and above the MIC) onto antibiotic-free agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) of bacterial colonies after incubation is the MBC.
Standardized Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on established standards for determining the MIC of antimicrobial agents.
1. Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Test organism (e.g., S. aureus ATCC 29213) grown overnight on an appropriate agar plate
-
0.9% sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Calibrated multichannel and single-channel pipettes
2. Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test organism from the agar plate and suspend them in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. (This usually requires a 1:100 to 1:200 dilution of the 0.5 McFarland suspension into the final volume).
3. Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in a designated row of the 96-well plate. Well 11 will serve as the growth control and well 12 as the sterility control.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to test a final concentration range of 64 to 0.125 µg/mL, add 4 µL of a 1280 µg/mL stock to 96 µL of CAMHB in a separate tube to get a 51.2 µg/mL working solution (this will be further diluted in the plate). Add 200 µL of this working solution to well 1.
-
Alternatively, for a simpler method, add 100 µL of a 2X final concentration to well 1. Add 200 µL of 2X drug concentration to the first well.
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this twofold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
After mixing in well 10, discard the final 100 µL. Wells 1-10 now contain 100 µL of serially diluted compound.
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2.4) to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well (1-11) is now 200 µL. The compound concentrations and the bacterial density are now at their final 1X concentration.
5. Incubation:
-
Cover the plate with a lid or an adhesive seal to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
-
Before agitation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate turbidity.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by eye or by measuring the optical density at 600 nm with a microplate reader.
Quantitative Data Summary
The following table summarizes reported MIC values for several napyradiomycin analogues against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 2 | [10] |
| Napyradiomycin A1 | Bacillus subtilis SCSIO BS01 | 1 | [10] |
| 3-dechloro-3-bromo-napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1 | [10] |
| 3-dechloro-3-bromo-napyradiomycin A1 | Bacillus subtilis SCSIO BS01 | 0.5 | [10] |
| Napyradiomycin B1 | Staphylococcus aureus ATCC 29213 | 4 | [10] |
| Napyradiomycin B2 | Methicillin-resistant S. aureus (MRSA) | 3-6 | [9] |
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.5 | [10] |
| Napyradiomycin B3 | Bacillus subtilis SCSIO BS01 | 0.25 | [10] |
| Napyradiomycin D1 | Methicillin-resistant S. aureus (MRSA) | 12-24 | [9] |
| Napyradiomycin A4 | Staphylococcus aureus ATCC 25923 | 25 | [11] |
Visualizations
Caption: A workflow for troubleshooting high variability in MIC determination.
Caption: Key factors contributing to variability in MIC assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Poisoned Well: Enhancing the Predictive Value of Antimicrobial Susceptibility Testing in the Era of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Electroporation for Napyradiomycin C1 Gene Knockout
Welcome to the technical support center for optimizing electroporation parameters for the targeted knockout of the Napyradiomycin C1 biosynthetic gene cluster. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to streamline your gene editing workflows in Streptomyces, the primary producers of Napyradiomycins.
Frequently Asked Questions (FAQs)
Q1: Why is electroporation challenging in Streptomyces species?
A1: Streptomyces species are notoriously difficult to transform for several reasons. They are Gram-positive bacteria with a complex, multi-layered cell wall that acts as a significant barrier to DNA uptake. Additionally, many strains exhibit mycelial growth, leading to cell clumping or flocculation, which can interfere with the uniform application of the electric pulse and subsequent plating.[1][2] The conditions for successful electroporation must be empirically optimized for each specific Streptomyces strain.[1]
Q2: What are the critical parameters to optimize for successful electroporation in Streptomyces?
A2: The key electrical parameters to optimize are field strength (voltage), capacitance, and resistance.[3][4] Non-electrical factors are also crucial and include the growth phase of the mycelia, the composition of the electroporation buffer, the concentration and purity of the plasmid DNA, and pre-treatment of the cells with enzymes like lysozyme to weaken the cell wall.[1][5]
Q3: Can I use a standard electroporation protocol for my Streptomyces strain?
A3: While general protocols provide a good starting point, it is highly unlikely that a standard protocol will be optimal without strain-specific modifications. The diversity among Streptomyces species means that parameters such as the optimal electric field strength can vary significantly.[5]
Q4: What is the expected transformation efficiency for Streptomyces electroporation?
A4: Transformation efficiencies can vary widely, from 10^2 to 10^6 transformants per microgram of plasmid DNA.[5] For some strains that are refractory to standard protoplast transformation, electroporation can yield significantly higher efficiencies.[5]
Q5: How does the size of the CRISPR/Cas9 plasmid affect transformation efficiency?
A5: Larger plasmids generally have lower transformation efficiencies.[6] When working with large CRISPR/Cas9 constructs for knocking out an entire gene cluster like that for this compound, optimizing electroporation parameters is critical to achieve a sufficient number of transformants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No colonies on the plate | 1. Low cell viability: The electroporation pulse was too harsh. | - Decrease the voltage or field strength. - Ensure cells are kept on ice throughout the procedure. - Optimize the recovery time and medium after electroporation. |
| 2. Ineffective DNA uptake: The electric pulse was too weak. | - Gradually increase the voltage or field strength. - Optimize the cell wall weakening step (e.g., lysozyme treatment time). | |
| 3. DNA degradation: Nuclease activity in the cell preparation. | - Ensure all solutions are sterile and nuclease-free. - Use freshly prepared, high-quality plasmid DNA. | |
| Low number of transformants | 1. Suboptimal electroporation parameters: The combination of voltage, capacitance, and resistance is not ideal for your strain. | - Systematically vary one parameter at a time to find the optimal settings (see Table 1 for starting points). |
| 2. Poor quality or low concentration of DNA: Contaminants in the DNA preparation (e.g., salts, phenol) can inhibit transformation.[7] | - Purify the plasmid DNA using a commercial kit. - Increase the amount of DNA used for electroporation. | |
| 3. Cell clumping (flocculation): Mycelial aggregates prevent efficient electroporation of individual cells.[1] | - Grow cultures with stainless steel springs or in a baffled flask to promote dispersed growth. - Consider adding sucrose to the growth medium.[1] | |
| High rate of cell death after electroporation | 1. Arcing during the pulse: This is often caused by low resistance in the sample due to residual salts. | - Wash the cell pellet thoroughly with the electroporation buffer to remove all traces of growth medium. - Ensure the DNA solution is free of salts. |
| 2. Overly harsh electric pulse: The combination of high voltage and long pulse duration is lethal to the cells. | - Reduce the voltage or shorten the pulse duration by adjusting the capacitance and resistance settings. | |
| Transformants do not contain the desired knockout | 1. Inefficient homologous recombination: The repair of the Cas9-induced double-strand break is not occurring correctly. | - Ensure the homology arms in your repair template are sufficiently long (typically at least 1-2 kb). - Verify the sequence of your guide RNA and homology arms. |
| 2. Inactive Cas9 or guide RNA: The CRISPR/Cas9 system is not cleaving the target DNA. | - Confirm the integrity and activity of your Cas9 protein/plasmid and guide RNA. - Use a validated guide RNA sequence. |
Quantitative Data on Electroporation Parameters
The following table summarizes empirically determined electroporation parameters for different Streptomyces species. These values can serve as a starting point for optimizing the protocol for your specific strain.
| Parameter | Streptomyces rimosus R6[5] | Streptomyces nymphaeiformis (Attempted)[1] | S. coelicolor & S. lividans (Attempted)[1] |
| Electric Field Strength (kV/cm) | 10 | 10.1 - 15.4 | 10 |
| Voltage (V) | Not specified | 1010 - 1540 | 1000 |
| Capacitance (µF) | 25 | Not specified | Not specified |
| Resistance (Ω) | 400 | Not specified | Not specified |
| Transformation Efficiency (transformants/µg DNA) | 10^5 - 10^6 | 0 | 0 |
Experimental Protocols
Protocol 1: Preparation of Electrocompetent Streptomyces Mycelia
This protocol is adapted from established methods for preparing electrocompetent Streptomyces.[1][5]
Materials:
-
Streptomyces strain of interest
-
TSB (Tryptic Soy Broth) medium
-
Sterile 10% sucrose solution (ice-cold)
-
Sterile 15% glycerol solution (ice-cold)
-
Lysozyme solution (100 µg/mL in 15% glycerol)
-
Sterile water
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Inoculate 50 mL of TSB medium with spores or mycelia of your Streptomyces strain.
-
Incubate at 30°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic growth phase.
-
Harvest the mycelia by centrifugation at 6,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 40 mL of ice-cold 10% sucrose. Centrifuge again under the same conditions.
-
Resuspend the pellet in 20 mL of ice-cold 15% glycerol and centrifuge.
-
Resuspend the pellet in 4 mL of 15% glycerol containing 100 µg/mL lysozyme.
-
Incubate at 37°C for 30 minutes to partially digest the cell wall.
-
Wash the cells twice with ice-cold 15% glycerol.
-
Resuspend the final pellet in a small volume (e.g., 1 mL) of 15% glycerol.
-
Aliquot into microcentrifuge tubes and store at -80°C until use.
Protocol 2: Electroporation of Streptomyces for CRISPR-Cas9 Knockout
Materials:
-
Electrocompetent Streptomyces mycelia (from Protocol 1)
-
CRISPR-Cas9 plasmid DNA for this compound knockout (high concentration and purity)
-
Electroporator and sterile electroporation cuvettes (e.g., 2 mm gap)
-
Recovery medium (e.g., TSB)
-
Selective agar plates (containing the appropriate antibiotic for plasmid selection)
Procedure:
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 1-5 µg of the CRISPR-Cas9 plasmid DNA to the cell suspension. Mix gently by pipetting.
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.
-
Pulse the sample using optimized electroporation parameters. Start with the parameters listed in Table 1 and adjust as needed.
-
Immediately after the pulse, add 1 mL of recovery medium to the cuvette and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at 30°C with gentle shaking for 2-4 hours to allow for cell recovery and expression of the antibiotic resistance gene.
-
Plate serial dilutions of the cell suspension onto selective agar plates.
-
Incubate the plates at 30°C for 5-10 days, or until colonies appear.
-
Screen the resulting colonies by PCR to confirm the desired gene knockout.
Visualizations
Experimental Workflow for this compound Gene Knockout
Caption: Workflow for CRISPR-Cas9 mediated knockout of the this compound gene cluster.
Troubleshooting Logic for Low Electroporation Efficiency
References
- 1. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 2. Preparation of Electro-Competent Cells [untergasser.de]
- 3. researchgate.net [researchgate.net]
- 4. Blog - Electroporation Basics - Electrical Resistance and Conductance [btxonline.com]
- 5. A Simple and Rapid Method of Transformation of Streptomyces rimosus R6 and Other Streptomycetes by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potency of Napyradiomycin C1 and Napyradiomycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of two members of the napyradiomycin family, Napyradiomycin C1 and Napyradiomycin A1. While both compounds, derived from actinomycetes, are known for their activity against Gram-positive bacteria, this document collates available experimental data to facilitate a direct comparison and inform future research and development.
Quantitative Assessment of Antibacterial Activity
Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the antibacterial efficacy of a compound. The table below summarizes the available MIC values for Napyradiomycin A1 against a panel of Gram-positive bacteria. Despite extensive literature searches, specific MIC values for this compound were not found in the reviewed publications. The original 1986 study by Shiomi et al. that first isolated this compound reported its activity against Gram-positive bacteria but did not provide specific MIC values in the accessible literature.[1]
| Bacterial Strain | Napyradiomycin A1 MIC (µg/mL)[2] | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 1 | Data not available |
| Bacillus subtilis SCSIO BS01 | 2 | Data not available |
| Bacillus thuringiensis SCSIO BT01 | 1 | Data not available |
Experimental Protocols
The antibacterial activity of the napyradiomycins is typically determined using the broth microdilution method. This assay is a standardized and widely accepted technique for assessing the in vitro efficacy of antimicrobial agents.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is then further diluted to achieve the final desired inoculum concentration for the assay.
2. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the napyradiomycin compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth medium. This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.
-
The plates are then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
4. Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Biosynthetic Pathway of Napyradiomycins
The napyradiomycins are meroterpenoids, natural products of mixed biosynthetic origin. Their core structure is derived from both the polyketide and mevalonate pathways. The biosynthesis of Napyradiomycin A1 involves a series of enzymatic steps, including prenylation and halogenation, catalyzed by specific enzymes.[3][4][5]
Caption: Biosynthetic pathway of Napyradiomycin A1.
This diagram illustrates the key enzymatic steps in the biosynthesis of Napyradiomycin A1, starting from the precursors 1,3,6,8-tetrahydroxynaphthalene (THN), geranyl pyrophosphate (GPP), and dimethylallyl pyrophosphate (DMAPP). The pathway involves two prenyltransferases (NapT8 and NapT9) and three vanadium-dependent haloperoxidases (NapH1, NapH3, and NapH4) that catalyze crucial prenylation, dearomatization, chlorination, and cyclization reactions.[3][4][5]
References
- 1. Novel antibiotics napyradiomycins. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [digital.library.adelaide.edu.au]
Comparative Analysis of the Structure-Activity Relationship of Napyradiomycin C-Series Meroterpenoids
A detailed examination of the napyradiomycin C-series, a class of meroterpenoids produced by marine-derived actinomycetes, reveals a nuanced structure-activity relationship (SAR) governing their cytotoxic and antibacterial properties. This guide provides a comparative analysis of their biological performance, supported by experimental data, to inform researchers and drug development professionals in the fields of oncology and infectious diseases.
The napyradiomycin C-series is structurally characterized by a dihydronaphthoquinone core appended with a linear monoterpene moiety that forms a bridge between C-7 and C-10a.[1][2] Variations in the substitution pattern of this core structure, particularly halogenation and hydroxylations, have been shown to significantly influence their biological activity.
Cytotoxicity against Human Colon Carcinoma (HCT-116)
Studies on the cytotoxicity of napyradiomycin C-series analogs against the HCT-116 human colon carcinoma cell line indicate that minor structural modifications can lead to significant changes in potency. The induction of apoptosis has been identified as a key mechanism of action for the cytotoxic effects of these compounds.[3][4]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several napyradiomycin C-series derivatives against the HCT-116 cell line.
| Compound | Description | IC50 (µM) | Reference |
| Napyradiomycin C1 (1) | Chlorinated at C-3 | 4.19 | [1] |
| Napyradiomycin C2 (2) | Hydroxylated at C-3 | > 20 | [1] |
| Napyradiomycin C3 (3) | Brominated at C-10 | Not Reported | [3] |
| Napyradiomycin C4 (4) | Brominated at C-4 and C-10, hydroxylated at C-1 | Not Reported | [3] |
| Napyradiomycin CNQ525.510B (1) | Dichlorinated | 17 | [3] |
| Napyradiomycin CNQ525.538 (2) | Brominated at C-10 | Not Reported | [3] |
| Napyradiomycin CNQ525.554 (3) | Brominated at C-10 | Not Reported | [3] |
| Napyradiomycin CNQ525.600 (4) | Dibrominated and hydroxylated | Not Reported | [3] |
| Napyradiomycin B2 (7) | Related B-series for comparison | Not Reported | [1] |
| Napyradiomycin B3 (8) | Related B-series for comparison | Not Reported | [1] |
| Napyradiomycin B4 (9) | Related B-series for comparison | 1.41 | [1] |
Key Structure-Activity Relationship Insights for Cytotoxicity:
-
Halogenation at C-3: The presence of a chlorine atom at the C-3 position appears to be crucial for potent cytotoxicity. This compound, with a chlorine at C-3, exhibited an IC50 of 4.19 µM, whereas its hydroxylated counterpart, Napyradiomycin C2, was significantly less active (IC50 > 20 µM).[1] This suggests that the electron-withdrawing nature or the steric properties of the chlorine atom at this position are important for target interaction.
-
Apoptosis Induction: Several napyradiomycins, including members of the C-series, have been shown to induce apoptosis in HCT-116 cells.[3][5] This programmed cell death mechanism suggests a specific mode of action rather than non-specific toxicity, making these compounds interesting candidates for further anticancer drug development.
Antibacterial Activity
The napyradiomycin C-series has also been evaluated for antibacterial activity, primarily against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Antibacterial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for selected napyradiomycin C-series and related compounds.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound (1) | MRSA | 16 | [1] |
| Napyradiomycin B3 (8) | MRSA | 2 | [1] |
Key Structure-Activity Relationship Insights for Antibacterial Activity:
-
Comparison with B-Series: While this compound shows moderate activity against MRSA, the related B-series compound, Napyradiomycin B3, is significantly more potent.[1] This highlights that the nature of the terpenoid cyclization plays a critical role in determining the antibacterial potency.
Experimental Protocols
Cytotoxicity Assay against HCT-116 Cells
The cytotoxicity of the napyradiomycin C-series was determined using a tetrazolium-based colorimetric assay (MTS or MTT assay).[3][6]
-
Cell Culture: HCT-116 cells were cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells were seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The napyradiomycin analogs were dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells received the vehicle only.
-
Incubation: The plates were incubated for a period of 48 to 72 hours.
-
Viability Assessment: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.[6] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product.
-
Data Analysis: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity was assessed by determining the MIC using the broth microdilution method.[7]
-
Bacterial Culture: The test bacterium (e.g., MRSA) was grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific optical density corresponding to a known cell concentration.
-
Compound Dilution: The napyradiomycin compounds were serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well was inoculated with the bacterial suspension. Control wells included a growth control (bacteria and medium) and a sterility control (medium only).
-
Incubation: The microplate was incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathways and Experimental Workflows
Apoptosis Induction Pathway
While the precise molecular targets of the napyradiomycin C-series are yet to be fully elucidated, their ability to induce apoptosis suggests an interaction with key cellular pathways controlling cell death. A generalized signaling pathway for drug-induced apoptosis is depicted below. The involvement of specific caspases and members of the Bcl-2 family in napyradiomycin C-induced apoptosis requires further investigation.
Caption: Generalized intrinsic apoptosis pathway potentially activated by the napyradiomycin C-series.
Experimental Workflow for SAR Studies
The structure-activity relationship of the napyradiomycin C-series is typically investigated through a systematic workflow involving isolation, characterization, and biological evaluation.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) analysis of napyradiomycins.
References
- 1. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Target of Napyradiomycin C1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Napyradiomycin C1, a member of the napyradiomycin class of meroterpenoids derived from marine actinomycetes, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2][3] While a specific, validated molecular anti-cancer target for this compound remains to be definitively identified, substantial evidence points towards the induction of apoptosis as a primary mechanism of its anti-tumor activity.[4][5][6][7] This guide provides a comparative analysis of this compound's cytotoxic performance against other napyradiomycin derivatives and a standard chemotherapeutic agent, supported by experimental data and detailed protocols.
Comparative Analysis of Cytotoxicity
The anti-cancer efficacy of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the available data for this compound and other relevant compounds.
| Compound | HCT-116 (Colon Carcinoma) IC50 (µM) | Reference |
| This compound | 10.5 | [1] |
| Napyradiomycin B4 | 3.5 | [1] |
| Doxorubicin | 0.2 - 0.5 | (Typical Range) |
| Compound | SF-268 (Glioblastoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) | HepG-2 (Liver Cancer) IC50 (µM) | Reference |
| Napyradiomycin A1 | 10.2 | 11.5 | 9.8 | 13.7 | [2][8] |
| Napyradiomycin B1 | 12.5 | 14.2 | 11.9 | 15.1 | [2][8] |
| Napyradiomycin B3 | 8.9 | 9.5 | 7.8 | 10.3 | [2][8] |
| Cisplatin | 5.8 | 8.2 | 3.1 | 7.5 | (Typical Range) |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the cytotoxic and apoptosis-inducing effects of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Annexin V/Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Workflow for assessing cytotoxicity and apoptosis.
References
- 1. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Napyradiomycins as a Novel Therapeutic Against Vancomycin-Resistant Enterococci
A Comparative Analysis of Napyradiomycin Activity and a Review of Experimental Approaches
Vancomycin-resistant enterococci (VRE) represent a significant and growing threat in healthcare settings, necessitating the urgent development of novel antimicrobial agents. This guide provides a comparative analysis of the potential of napyradiomycins, a class of meroterpenoid antibiotics, as a therapeutic option against VRE. While direct evidence for Napyradiomycin C1 activity against VRE is not currently available in published literature, this guide synthesizes existing data on the anti-enterococcal activity of other napyradiomycin compounds and compares it with established VRE treatments. Detailed experimental protocols for evaluating such antimicrobial activity are also provided for researchers in drug discovery and development.
Comparative Antimicrobial Activity
While specific data for this compound against VRE is lacking, studies have demonstrated the activity of other napyradiomycin derivatives against Enterococcus species. This section compares the reported Minimum Inhibitory Concentration (MIC) values of a napyradiomycin compound against Enterococcus with the MICs of commonly used antibiotics against VRE.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Napyradiomycin Compound 5 | Enterococcus spp. | 2 - 16 | [1] |
| Linezolid | Vancomycin-Resistant E. faecium | ≤2 (Susceptible) | [2] |
| Daptomycin | Vancomycin-Resistant E. faecium | ≤4 (Susceptible) | [2] |
| Quinupristin/Dalfopristin | Vancomycin-Resistant E. faecium | ≤1 (Susceptible) | [3] |
Note: The data for the napyradiomycin compound is against a general collection of Enterococcus strains and not specifically against vancomycin-resistant isolates. Further research is imperative to determine the efficacy of this compound and other derivatives against VRE.
Proposed Mechanism of Action and Signaling Pathway
The precise antibacterial mechanism of action for napyradiomycins is not fully elucidated. However, research on their effects in eukaryotic cells has shown that Napyradiomycin B4 inhibits the RANKL-induced MEK-ERK signaling pathway.[4] It is plausible that a similar mechanism targeting analogous signaling pathways crucial for bacterial growth and survival could be responsible for their antibacterial activity.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To rigorously evaluate the activity of this compound against VRE, standardized experimental protocols are essential. The following outlines the methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Workflow for MIC Determination:
Caption: Experimental workflow for MIC determination.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture VRE isolates on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 16 to 20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the VRE isolate.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Detailed Protocol:
-
Preparation: Prepare tubes containing CAMHB with different concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Inoculation: Inoculate the tubes with a standardized VRE suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control tube without the antibiotic.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 to 48 hours. Count the number of viable colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 decrease in CFU/mL is considered bactericidal activity.
Conclusion
The emergence of VRE underscores the critical need for new antibiotics with novel mechanisms of action. While direct evidence for this compound's efficacy against VRE is yet to be established, the demonstrated activity of other napyradiomycin compounds against Enterococcus species is promising. The proposed inhibition of a MEK-ERK-like signaling pathway offers a potential target for a new class of antibacterial agents. Rigorous in vitro and in vivo studies, following the experimental protocols outlined in this guide, are essential to fully evaluate the therapeutic potential of this compound and its analogs in the fight against vancomycin-resistant enterococci.
References
- 1. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity of Napyradiomycin C1 and Related Analogs Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Napyradiomycin C1 and its related C-type analogs against various human cancer cell lines. The data presented is compiled from published experimental studies to facilitate an objective assessment of their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of Napyradiomycins is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for this compound and other C-type analogs across different cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µg/mL) | IC50 (µM) |
| This compound (Compound 1) | HCT-116 | Human Colon Carcinoma | 4.19 | ~9.13 |
| Napyradiomycin C2 (Compound 2) | HCT-116 | Human Colon Carcinoma | >10 | >21.7 |
| Napyradiomycin C3 (Compound 3) | HCT-116 | Human Colon Carcinoma | 5.23 | ~11.39 |
| Napyradiomycin C4 (Compound 4) | HCT-116 | Human Colon Carcinoma | 6.31 | ~13.4 |
| Napyradiomycin (Compound 2) | SF-268 | Human Glioblastoma | Not specified | <20 |
| Napyradiomycin (Compound 2) | MCF-7 | Human Breast Adenocarcinoma | Not specified | <20 |
| Napyradiomycin (Compound 2) | NCI-H460 | Human Lung Carcinoma | Not specified | <20 |
| Napyradiomycin (Compound 2) | HepG-2 | Human Liver Carcinoma | Not specified | <20 |
| Napyradiomycin A1 (Compound 4) | SF-268 | Human Glioblastoma | Not specified | <20 |
| Napyradiomycin A1 (Compound 4) | MCF-7 | Human Breast Adenocarcinoma | Not specified | <20 |
| Napyradiomycin A1 (Compound 4) | NCI-H460 | Human Lung Carcinoma | Not specified | <20 |
| Napyradiomycin A1 (Compound 4) | HepG-2 | Human Liver Carcinoma | Not specified | <20 |
| Napyradiomycin B1 (Compound 6) | SF-268 | Human Glioblastoma | Not specified | <20 |
| Napyradiomycin B1 (Compound 6) | MCF-7 | Human Breast Adenocarcinoma | Not specified | <20 |
| Napyradiomycin B1 (Compound 6) | NCI-H460 | Human Lung Carcinoma | Not specified | <20 |
| Napyradiomycin B1 (Compound 6) | HepG-2 | Human Liver Carcinoma | Not specified | <20 |
| Napyradiomycin B3 (Compound 7) | SF-268 | Human Glioblastoma | Not specified | <20 |
| Napyradiomycin B3 (Compound 7) | MCF-7 | Human Breast Adenocarcinoma | Not specified | <20 |
| Napyradiomycin B3 (Compound 7) | NCI-H460 | Human Lung Carcinoma | Not specified | <20 |
| Napyradiomycin B3 (Compound 7) | HepG-2 | Human Liver Carcinoma | Not specified | <20 |
Note: Molar concentrations are estimated based on the molecular formula of this compound (C25H27ClO6). Actual molecular weights of other analogs may vary slightly.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the Sulforhodamine B (SRB) assay or similar colorimetric assays designed to measure drug-induced cytotoxicity and cell proliferation.
General Cytotoxicity Assay Protocol (SRB Assay)
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight in a suitable growth medium.
-
Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group with no compound is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: After incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Washing: Excess dye is washed away with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the number of living cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell survival against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in the evaluation of Napyradiomycin cytotoxicity, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway implicated in its mode of action.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the SRB assay.
Studies have suggested that some Napyradiomycin derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism targeted by anticancer agents.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for this compound.
References
Comparative Transcriptomic Analysis of Cells Treated with Napyradiomycin C1: A Guide to Putative Mechanisms and Future Research
An objective comparison of the transcriptomic effects of Napyradiomycin C1 remains a critical gap in current scientific literature. To date, no public studies have reported on the global gene expression changes induced by this compound or its analogues in any cell type. This guide, therefore, aims to provide a framework for such a comparative transcriptomic study, outlining potential experimental designs, expected data outcomes, and the signaling pathways that are likely to be impacted based on the known biological activities of the Napyradiomycin family of compounds.
Napyradiomycins are a class of meroterpenoids produced by Streptomyces species, known for their antibacterial and cytotoxic properties[1][2]. While the chemical structures and biosynthetic pathways of several Napyradiomycin congeners have been elucidated[3][4][5], a deep understanding of their molecular mechanisms of action at the transcriptomic level is still lacking. Studies have shown that some Napyradiomycin derivatives induce apoptosis in human colon carcinoma cells, suggesting a specific biochemical target rather than non-specific cytotoxicity[6]. A comparative transcriptomic analysis would be invaluable for elucidating these mechanisms, identifying potential biomarkers for drug efficacy, and comparing the cellular response to this compound with other therapeutic agents.
Hypothetical Experimental Design for Comparative Transcriptomics
To investigate the transcriptomic effects of this compound, a robust experimental design is paramount. The following workflow outlines a standard approach using next-generation sequencing (NGS).
Data Presentation: Expected Outcomes
A comparative transcriptomic study would yield a wealth of quantitative data. The primary output would be a list of differentially expressed genes (DEGs) between this compound-treated cells and control (or alternative drug-treated) cells. This data is typically presented in tables.
Table 1: Hypothetical Differentially Expressed Genes in HCT-116 Cells Treated with this compound (24 hours)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| CASP3 | 2.5 | 1.2e-8 | 2.5e-7 |
| BAX | 2.1 | 3.4e-7 | 5.1e-6 |
| BCL2 | -1.8 | 5.6e-6 | 7.8e-5 |
| CDKN1A | 3.0 | 8.9e-10 | 1.2e-8 |
| MYC | -2.5 | 2.1e-7 | 3.3e-6 |
| FOS | 1.9 | 4.5e-5 | 6.2e-4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Table 2: Comparison of Cellular Pathways Affected by this compound and a Standard Chemotherapeutic Agent (e.g., Doxorubicin)
| Pathway | This compound (Enrichment Score) | Doxorubicin (Enrichment Score) |
| Apoptosis | 3.5 | 4.1 |
| p53 Signaling Pathway | 2.8 | 3.2 |
| Cell Cycle | -2.5 | -3.0 |
| MAPK Signaling Pathway | 2.1 | 1.8 |
| DNA Damage Response | 1.2 | 5.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. A typical transcriptomic study would include the following key protocols:
1. Cell Culture and Treatment:
-
Cell Line: Human colon carcinoma cell line HCT-116.
-
Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing this compound (at its IC50 concentration), an alternative drug (e.g., Doxorubicin at its IC50), or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for various time points (e.g., 6, 12, and 24 hours) before harvesting for RNA extraction.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).
3. RNA-Seq Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a strand-specific RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
The quality and quantity of the libraries are assessed before sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads.
4. Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality using FastQC.
-
Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene expression is quantified using tools such as RSEM or featureCounts.
-
Differential gene expression analysis is performed using DESeq2 or edgeR in R.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are conducted on the list of differentially expressed genes using tools like GSEA or DAVID.
Potential Signaling Pathways Affected by this compound
Based on the reported apoptosis-inducing activity of Napyradiomycin congeners[6], it is plausible that this compound treatment would lead to the differential expression of genes involved in apoptosis and related signaling pathways.
References
- 1. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Napyradiomycin C1: Biofilm vs. Planktonic Bacteria
A comprehensive guide for researchers and drug development professionals on the differential activity of Napyradiomycin C1 against bacterial biofilms and their free-living counterparts.
Introduction
Napyradiomycins are a class of meroterpenoid antibiotics produced by actinomycete bacteria, primarily of the genus Streptomyces. These compounds are noted for their complex chemical structures, often featuring a naphthoquinone core and various halogenations. Among these, this compound possesses a unique 14-membered ring structure formed by a carbon-carbon bond, distinguishing it from many other members of the napyradiomycin family. While the antibacterial properties of several napyradiomycins against planktonic (free-floating) bacteria have been documented, their efficacy against the more resilient bacterial biofilms remains a critical area of investigation. This guide provides a comparative analysis of the activity of napyradiomycins against both planktonic and biofilm-embedded bacteria, with a specific focus on collating available data to infer the potential of this compound in this context.
Data Presentation: Quantitative Comparison of Napyradiomycin Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Napyradiomycin Analogues against Planktonic Bacteria
| Napyradiomycin Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1-2 | [1] |
| Bacillus subtilis SCSIO BS01 | 1-2 | [1] | |
| Bacillus thuringiensis SCSIO BT01 | 1-2 | [1] | |
| Napyradiomycin B1 | Staphylococcus aureus ATCC 29213 | 4 | [1] |
| Bacillus subtilis SCSIO BS01 | 4 | [1] | |
| Bacillus thuringiensis SCSIO BT01 | 4 | [1] | |
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.25-0.5 | [1] |
| Bacillus subtilis SCSIO BS01 | 0.25-0.5 | [1] | |
| Bacillus thuringiensis SCSIO BT01 | 0.25-0.5 | [1] | |
| Napyradiomycin A2b | Methicillin-resistant S. aureus (MRSA) | 3-6 | [2] |
| Napyradiomycin B2 | Methicillin-resistant S. aureus (MRSA) | 3-6 | [2] |
| Napyradiomycin B4 | Methicillin-resistant S. aureus (MRSA) | 3-6 | [2] |
| Napyradiomycin B5 | Methicillin-resistant S. aureus (MRSA) | 3-6 | [2] |
| Napyradiomycin D1 | Methicillin-resistant S. aureus (MRSA) | 3-6 | [2] |
| Mycobacterium tuberculosis H37Ra | 12-48 | [2] |
Table 2: Biofilm Inhibition by Napyradiomycin Analogues
| Napyradiomycin Analogue | Bacterial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |
| Napyradiomycin (unspecified 1) | Micrococcus luteus | >1.95 | >90 | [3] |
| Pseudoalteromonas batsensis | 31.25 | 87.2 | [3] | |
| Napyradiomycin (unspecified 4) | Micrococcus luteus | 0.98 | >90 | [3] |
| Napyradiomycin (unspecified 5 and 6) | Micrococcus luteus | 3.91 | ~80 | [3] |
| Napyradiomycin (unspecified 8 and 11) | Micrococcus luteus | 0.98 - 15.60 | 100 | [3] |
| Pseudoalteromonas batsensis | >1.95 | >26.2 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antibacterial and antibiofilm activities. The following are standard protocols that can be adapted for the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is typically determined using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[4][5][6]
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device (CBD) is a commonly used tool for this assay.[7][8]
Protocol:
-
Biofilm Formation: A standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) is added to the wells of a 96-well plate. The lid of the Calgary Biofilm Device, which has 96 pegs, is placed onto the plate, and the assembly is incubated on a shaker for a specified period (e.g., 24 hours) to allow for biofilm formation on the pegs.[9]
-
Rinsing: After incubation, the peg lid is removed and rinsed with a sterile saline solution to remove any planktonic bacteria.
-
Exposure to this compound: The peg lid is then placed into a new 96-well plate containing serial dilutions of this compound in fresh broth.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours) to allow the compound to act on the biofilm.
-
Recovery and Viability Assessment: The peg lid is removed, rinsed again, and the pegs are placed in a new 96-well plate containing fresh recovery broth. This plate is incubated to allow any surviving bacteria to grow. The MBEC is determined as the lowest concentration of this compound that prevents the regrowth of bacteria from the treated biofilm.[7][8]
Mandatory Visualization
Experimental Workflow for MIC and MBEC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of an antimicrobial compound.
Caption: Workflow for MIC and MBEC assays.
Putative Mechanism of Action for Antibacterial Activity
While the precise molecular target of this compound is not yet fully elucidated, many antibiotics targeting bacteria interfere with essential cellular processes. The following diagram illustrates a generalized signaling pathway of bacterial growth and potential points of inhibition by an antibacterial agent.
Caption: Potential antibacterial mechanisms.
Conclusion
The available data on napyradiomycin analogues suggest a promising potential for this class of compounds as antibacterial agents, particularly against Gram-positive bacteria. Their ability to inhibit biofilm formation is also noteworthy. However, a significant data gap exists specifically for this compound, and further research is imperative to determine its MIC and MBEC values against a range of clinically relevant bacteria. Such studies will be crucial in ascertaining its potential for development as a therapeutic agent for treating biofilm-associated infections, which are notoriously difficult to eradicate with conventional antibiotics. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for conducting these much-needed investigations.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifouling Napyradiomycins from Marine-Derived Actinomycetes Streptomyces aculeolatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. emerypharma.com [emerypharma.com]
- 8. The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Napyradiomycin C1: A Guide for Laboratory Professionals
For Immediate Reference: Treat Napyradiomycin C1 as a hazardous chemical waste. Segregate from general laboratory waste and dispose of through an approved waste management service. Avoid environmental release.
This document provides essential safety and logistical information for the proper disposal of this compound, a chlorinated antibiotic with potential cytotoxic properties. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Chemical and Safety Data
| Property | Data | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₂₅H₂₈Cl₂O₅ | PubChem |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | DC Chemicals (for Napyradiomycin A1)[1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | DC Chemicals (for Napyradiomycin A1)[1] |
Experimental Protocols for Disposal
The disposal of this compound must be handled systematically to minimize risk. The following protocols outline the necessary steps for different forms of waste containing this compound.
Protocol 1: Disposal of Solid this compound and Contaminated Labware
-
Segregation: At the point of generation, place solid this compound, along with grossly contaminated items such as weighing boats, gloves, and bench paper, into a dedicated, leak-proof hazardous waste container. This container must be clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste" and include the name "this compound".[2][3]
-
Container Specifications: Use a rigid, puncture-resistant container with a secure lid. For sharps waste (e.g., contaminated needles, scalpels), a designated sharps container with a purple lid (indicating cytotoxic/cytostatic waste) should be used.[4]
-
Storage: Store the sealed waste container in a designated, secure area away from general lab traffic and incompatible materials. This area should be clearly marked as a hazardous waste accumulation point.
-
Collection: Arrange for collection by a licensed hazardous waste disposal contractor. Ensure all institutional and local regulations for waste manifest and handover are followed. Incineration is the recommended final disposal method for cytotoxic waste.[4][5]
Protocol 2: Disposal of this compound in Solution
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and leak-proof waste container. The container must be made of a material compatible with the solvent used.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and the approximate concentration and solvent composition.
-
Avoid Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[4] Antibiotics and their metabolites can persist through wastewater treatment processes and contribute to environmental toxicity and the development of antibiotic-resistant microorganisms.[6][7]
-
Treatment: Autoclaving is not a guaranteed method for degrading all antibiotics and should not be considered a terminal treatment for this compound waste.[8] All liquid waste must be collected for chemical treatment or incineration by a specialized waste management service.
-
Collection: As with solid waste, store the sealed liquid waste container in the designated hazardous waste accumulation area for pickup by a licensed contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. Napyradiomycin A1|103106-24-7|MSDS [dcchemicals.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 4. swansea.ac.uk [swansea.ac.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. Effects of wastewater treatment on antibiotics | Center for Environmental Inquiry at Sonoma State University [cei.sonoma.edu]
- 7. bigberkeywaterfilters.com [bigberkeywaterfilters.com]
- 8. bitesizebio.com [bitesizebio.com]
Essential Safety and Operational Protocols for Handling Napyradiomycin C1
For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity in the handling of potent compounds like Napyradiomycin C1 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various stages of handling.
| Hazard Category | Required PPE |
| Chemical Exposure | Primary: Nitrile gloves (double-gloving recommended), Chemical-resistant lab coat, ANSI Z87-rated safety glasses with side shields.[1] Secondary: Chemical splash goggles and a face shield should be used when there is a significant risk of splashes.[2][3] |
| Aerosol Inhalation | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is required.[2][4] Work should be conducted within a certified chemical fume hood.[5] |
| General Laboratory | Closed-toe shoes and long pants are mandatory at all times within the laboratory.[1][5] |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural workflow for handling this compound, from receipt to disposal, ensuring minimal risk and maintaining sample integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The compound should be stored in a tightly sealed, clearly labeled container.
-
Store in a locked, designated, and well-ventilated area, away from incompatible materials.[4][6] Recommended storage is often at -20°C to preserve stability.[6]
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of its solutions must be performed within a chemical fume hood to prevent inhalation of airborne particles.[4]
-
Use appropriate solvents as determined by the experimental protocol. The isolation of this compound has been documented using solvents such as acetone, ethyl acetate, and methanol.[7]
-
Ensure all labware is clean and dry to prevent contamination.
3. Experimental Use:
-
When conducting experiments, always wear the prescribed PPE.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]
-
Keep the work area clean and organized to prevent accidental spills.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.
-
Place solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, sealed, and labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[4][6]
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: A flowchart outlining the key steps for safely handling this compound.
This guidance is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to the established safety procedures of your organization.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
